Technical Documentation Center

N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide
  • CAS: 1251422-71-5

Core Science & Biosynthesis

Foundational

Mechanistic Profiling of N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide: A Versatile Amidoxime Pharmacophore

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary In modern drug discovery, the strategic incorporation of specific functiona...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In modern drug discovery, the strategic incorporation of specific functional moieties dictates a molecule's pharmacokinetic (PK) and pharmacodynamic (PD) fate. N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide (CAS: 1251422-71-5) serves as a highly specialized, sterically hindered building block. Its core features—a gem-dimethyl group adjacent to an acetamide, terminating in an N-hydroxyamidine (amidoxime) group—endow it with unique biological reactivity.

Because this compound is primarily utilized as a structural fragment or screening library hit rather than a monolithic clinical drug, its mechanism of action (MoA) is defined by the polypharmacological potential of the N-hydroxyamidine pharmacophore . This technical guide dissects the three primary mechanistic pathways this structural motif undergoes in biological systems:

  • Prodrug Activation: Enzymatic reduction to an active amidine via the mARC system.

  • Metalloenzyme Inhibition: Direct coordination with heme-iron (e.g., IDO1).

  • Nitric Oxide (NO) Donation: Oxidative metabolism via Cytochrome P450.

Prodrug Activation via the mARC System

The Causality of the Amidoxime Motif

Highly basic functional groups, such as amidines ( pKa​≈11 ), are protonated at physiological pH. This positive charge severely restricts passive membrane permeability, resulting in poor oral bioavailability. By hydroxylating the amidine to form an N-hydroxyamidine (amidoxime), the pKa​ is drastically lowered to ≈6.0 . This neutralizes the molecule in the gastrointestinal tract, allowing rapid absorption [1].

Once intracellular, the prodrug must be converted back to the active amidine. This retro-reduction is catalyzed by the Mitochondrial Amidoxime Reducing Component (mARC) , a molybdenum-containing enzyme system [1]. The gem-dimethyl group in our subject compound provides critical steric bulk, preventing premature hydrolysis of the adjacent acetamide by non-specific esterases/amidases while the mARC system operates on the terminal amidoxime.

Pathway Visualization

mARC_Pathway NADH NADH CYB5R CYB5R (FAD) NADH->CYB5R 2e- CYB5 CYB5 (Heme) CYB5R->CYB5 e- mARC mARC1/2 (Moco) CYB5->mARC e- Prodrug Amidoxime Prodrug mARC->Prodrug Reduction Amidine Active Amidine Prodrug->Amidine -H2O

Electron transfer cascade in the mARC system reducing the amidoxime prodrug.
Self-Validating Protocol: Recombinant mARC Reduction Assay

To validate the reduction of N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide to its amidine counterpart, a reconstituted three-component in vitro assay is required.

  • System Assembly: Combine 50 nM recombinant human mARC1 (or mARC2), 100 nM cytochrome b5 (CYB5), and 50 nM NADH-cytochrome b5 reductase (CYB5R) in 100 mM potassium phosphate buffer (pH 6.5).

  • Substrate Addition: Add the amidoxime compound to a final concentration of 1 mM.

  • Initiation: Start the reaction by adding 1 mM NADH. Causality note: NADH is the obligate electron donor; omitting it serves as your negative control.

  • Incubation & Termination: Incubate at 37°C for 30 minutes. Terminate by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Quantification: Centrifuge at 14,000 x g for 10 min. Analyze the supernatant via LC-MS/MS, monitoring the mass shift from [M+H]+160.1 (Amidoxime) to [M+H]+144.1 (Amidine).

Direct Metalloenzyme Inhibition (Targeting IDO1)

The Causality of Heme-Iron Coordination

In immuno-oncology, Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical target. IDO1 is a heme-containing monomeric enzyme that catabolizes tryptophan into immunosuppressive kynurenine [2]. N-hydroxyamidines are privileged scaffolds for IDO1 inhibition. The deprotonated oxygen atom of the N-hydroxyamidine strongly coordinates with the ferrous ( Fe2+ ) or ferric ( Fe3+ ) iron in the IDO1 heme porphyrin ring. Concurrently, the hydrophobic gem-dimethyl and acetamide groups occupy the highly lipophilic Pocket A and Pocket B of the IDO1 active site, displacing water and locking the enzyme in an inactive state [2].

Pathway Visualization

IDO1_Inhibition IDO1_Fe3 IDO1 (Fe3+) Inactive IDO1_Fe2 IDO1 (Fe2+) Active IDO1_Fe3->IDO1_Fe2 Reduction Tryptophan L-Tryptophan + O2 IDO1_Fe2->Tryptophan Catalysis Inhibitor N-hydroxyamidine Inhibitor IDO1_Fe2->Inhibitor Binding Kynurenine N-formylkynurenine Tryptophan->Kynurenine Cleavage Complex IDO1-Inhibitor Complex (Heme-bound) Inhibitor->Complex Coordination Complex->Tryptophan Blocks

IDO1 catalytic cycle and competitive heme-iron coordination by N-hydroxyamidine.
Self-Validating Protocol: IDO1 Biochemical Inhibition Assay
  • Enzyme Activation: IDO1 requires its heme iron to be in the ferrous ( Fe2+ ) state. Prepare an assay buffer (50 mM potassium phosphate, pH 6.5) containing 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase. Causality note: Ascorbic acid/methylene blue acts as a chemical reduction system to maintain Fe2+ , while catalase prevents peroxide-mediated enzyme degradation.

  • Compound Pre-incubation: Mix 50 nM recombinant human IDO1 with serial dilutions of the N-hydroxyamidine compound. Incubate for 15 minutes at room temperature to allow heme coordination.

  • Substrate Addition: Add 100 µM L-Tryptophan to initiate the reaction. Incubate for 45 minutes at 37°C.

  • Reaction Termination & Derivatization: Add 30% trichloroacetic acid (TCA) and heat at 65°C for 15 minutes. This stops the reaction and hydrolyzes N-formylkynurenine to kynurenine.

  • Detection: Add Ehrlich's reagent (p-dimethylaminobenzaldehyde in glacial acetic acid). Read absorbance at 490 nm. Calculate IC50​ using a 4-parameter logistic curve.

Nitric Oxide (NO) Donation via Oxidative Metabolism

The Causality of Oxidative Cleavage

Beyond reduction and coordination, the amidoxime group can undergo enzymatic oxidation. Cytochrome P450 (CYP450) enzymes, in the presence of NADPH and molecular oxygen, can oxidize the N-hydroxyamidine moiety. This biomimetic pathway mirrors the endogenous oxidation of N-hydroxy-L-arginine by Nitric Oxide Synthase (NOS), resulting in the release of Nitric Oxide (NO) and the corresponding amide or nitrile [3]. This grants the compound potential vasodilatory and anti-thrombotic properties.

Self-Validating Protocol: CYP450-Mediated NO Release Assay
  • Microsomal Preparation: Suspend rat liver microsomes (1 mg/mL protein) in 100 mM Tris-HCl buffer (pH 7.4).

  • Substrate Loading: Add the N-hydroxyamidine compound (200 µM final concentration).

  • Enzymatic Initiation: Add 1 mM NADPH and incubate aerobically at 37°C for 60 minutes. Causality note: A control lacking NADPH must be run to prove the release is enzymatically driven by CYP450 rather than spontaneous degradation.

  • Griess Reaction: Because NO has a half-life of seconds, it rapidly oxidizes to nitrite ( NO2−​ ). Add Griess reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.

  • Quantification: Measure absorbance at 540 nm and quantify nitrite concentration against a sodium nitrite standard curve.

Quantitative Data Summary

The following table synthesizes the expected pharmacokinetic and pharmacodynamic parameters of the N-hydroxyamidine pharmacophore across the three described mechanisms.

ParameterExpected Value / RangeAssay MethodologyMechanistic Significance
pKa​ Shift 11.0 (Amidine) 6.0 (Amidoxime)Potentiometric TitrationEnhances passive membrane permeability and oral bioavailability.
mARC Conversion Rate 15 – 25 nmol/min/mg proteinLC-MS/MS (In vitro)Determines the efficiency of prodrug activation to the active amidine.
IDO1 IC50​ Low nM to sub- μ M rangeKynurenine Absorbance AssayIndicates binding affinity and target engagement at the heme-iron site.
NO Release Yield 10% – 25% (relative to dose)Griess Assay (Microsomal)Measures the capacity for CYP450-mediated oxidative NO donation.

References

  • The mitochondrial amidoxime-reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target. Journal of Biological Chemistry, 2023. Available at:[Link][1]

  • Discovery of Hydroxyamidine Based Inhibitors of IDO1 for Cancer Immunotherapy with Reduced Potential for Glucuronidation. ACS Medicinal Chemistry Letters, 2020. Available at:[Link] [2]

  • Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules (MDPI), 2019. Available at:[Link][3]

Exploratory

In-Depth Technical Guide on CAS 1251422-71-5: Chemical Properties, Mechanistic Profiling, and Applications in Drug Development

Executive Summary N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide (CAS 1251422-71-5) is a highly specialized amidoxime building block utilized in advanced medicinal chemistry and drug development[1]. Characterized...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide (CAS 1251422-71-5) is a highly specialized amidoxime building block utilized in advanced medicinal chemistry and drug development[1]. Characterized by the presence of a gem-dimethyl group adjacent to an amidoxime moiety, this compound serves as a critical intermediate for two primary therapeutic design strategies: the synthesis of metabolically stable 1,2,4-oxadiazole bioisosteres and the development of amidine prodrugs.

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical physical chemistry and applied benchtop protocols, ensuring that researchers can leverage the unique steric and electronic properties of this scaffold effectively.

Chemical Identity and Physicochemical Profiling

The structural uniqueness of CAS 1251422-71-5 lies in its highly functionalized aliphatic core. The molecule features an acetamide group (providing a peptide-like hydrogen bonding motif) and an amidoxime group, separated by a sterically demanding isopropyl (gem-dimethyl) bridge.

Table 1: Structural and Physicochemical Properties
PropertyValue / Description
Chemical Name N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide[1]
CAS Registry Number 1251422-71-5[1]
Molecular Formula C₆H₁₃N₃O₂
Molecular Weight 159.19 g/mol
Hydrogen Bond Donors 3 (Acetamide NH, Amidoxime NH₂, Amidoxime OH)
Hydrogen Bond Acceptors 4 (Carbonyl O, Amidoxime N, N, O)
Topological Polar Surface Area ~94.4 Ų (Highly polar, suitable for aqueous solubility)
Key Structural Features gem-Dimethyl group (Thorpe-Ingold effect initiator)

Mechanistic Role in Drug Design

The Prodrug Strategy: mARC-Mediated Activation

Amidines are potent pharmacophores (often serving as arginine mimetics in protease inhibitors), but their strong basicity (pKa ~11-12) prevents efficient oral absorption. CAS 1251422-71-5 contains an amidoxime group, which masks this basicity, allowing it to act as a highly bioavailable prodrug. Once absorbed, the amidoxime is subjected to in vivo N-reductive cleavage by the mitochondrial Amidoxime Reducing Component (mARC) —a molybdenum-dependent enzyme system that requires NADH, cytochrome b5, and cytochrome b5 reductase to release the active amidine[2].

The Bioisosteric Strategy: The Thorpe-Ingold Effect

The gem-dimethyl group in CAS 1251422-71-5 is not merely a structural spacer; it is a kinetic catalyst. According to the Thorpe-Ingold effect (angle compression), bulky alkyl substituents compress the internal bond angles of the carbon chain[3]. When this amidoxime is reacted with an acyl chloride to form a 1,2,4-oxadiazole (a common bioisostere for amides and esters), the gem-dimethyl group forces the reacting O-acyl and amino groups into close spatial proximity[4]. This drastically reduces the entropic penalty of the transition state, accelerating intramolecular cyclization and improving overall yields.

Metabolism A CAS 1251422-71-5 (Amidoxime Scaffold) B mARC Enzyme System (N-Reductive Cleavage) A->B In vivo Prodrug Activation D Acyl Chloride / Heat (Cyclocondensation) A->D Chemical Synthesis C Amidine Derivative (Active Pharmacophore) B->C NADH, cyt b5, cyt b5R E 1,2,4-Oxadiazole (Amide/Ester Bioisostere) D->E Thorpe-Ingold Accelerated

Diagram 1: Dual application pathways of CAS 1251422-71-5 in drug development.

Experimental Protocols & Synthetic Workflows

The synthesis of CAS 1251422-71-5 typically begins with a Strecker reaction on acetone, followed by acetylation and subsequent hydroxylaminolysis.

Synthesis A Acetone + HCN + NH3 (Strecker Reaction) B 2-Amino-2-methylpropanenitrile A->B Aqueous, 0-25°C C N-(2-Cyanoprop-2-yl)acetamide B->C Ac2O or AcCl, Base D CAS 1251422-71-5 (Target Amidoxime) C->D NH2OH.HCl, Na2CO3 EtOH/H2O, 80°C

Diagram 2: Upstream synthetic workflow generating CAS 1251422-71-5.

Protocol 1: Synthesis of CAS 1251422-71-5 via Hydroxylaminolysis
  • Reagent Preparation : Suspend hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (0.75 eq) in an 8:2 ethanol/water mixture.

    • Causality: Sodium carbonate neutralizes the HCl salt to liberate the free nucleophilic hydroxylamine base in situ. The buffered environment prevents the premature hydrolysis of the nitrile precursor into a carboxylic acid.

  • Substrate Addition : Add N-(2-cyanoprop-2-yl)acetamide (1.0 eq) to the suspension.

  • Thermal Activation : Reflux the mixture at 80°C for 8–12 hours.

    • Causality: The bulky gem-dimethyl group sterically shields the electrophilic nitrile carbon. Elevated thermal energy is strictly required to overcome the high activation energy barrier for nucleophilic attack.

  • Workup : Evaporate the ethanol under reduced pressure, extract the aqueous residue with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the target amidoxime.

Protocol 2: Cyclocondensation to 3,5-Disubstituted 1,2,4-Oxadiazole
  • O-Acylation : Dissolve CAS 1251422-71-5 (1.0 eq) in anhydrous toluene. Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) and cool to 0°C. Dropwise add an acyl chloride (1.2 eq).

    • Causality: The highly nucleophilic hydroxyl oxygen of the amidoxime undergoes rapid O-acylation. Cooling the reaction prevents uncontrolled exothermic degradation and limits N-acylation side reactions.

  • Cyclodehydration : Heat the reaction mixture to 110°C for 2–4 hours.

    • Causality: Heating drives the intramolecular cyclization. The gem-dimethyl group exerts a profound Thorpe-Ingold effect, compressing the internal bond angle between the reacting O-acyl and amino groups, drastically reducing the entropic penalty of the transition state[3].

  • Purification : Quench with water, extract with ethyl acetate, and purify via flash column chromatography to isolate the 1,2,4-oxadiazole derivative[4].

Safety, Handling, and GHS Classification

As with all biologically active building blocks, CAS 1251422-71-5 must be handled with appropriate PPE (nitrile gloves, safety goggles) inside a certified fume hood.

Table 2: GHS Hazard Classifications[1]
Hazard ClassCategoryHazard CodeDescription
Acute Toxicity Category 4H302 + H312 + H332Harmful if swallowed, in contact with skin, or if inhaled.
Skin Irritation Category 2H315Causes skin irritation.
Eye Irritation Category 2AH319Causes serious eye irritation.
STOT SE Category 3H336May cause drowsiness or dizziness (Single Exposure).

References

  • NextSDS Database. N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide — Chemical Substance Information. Retrieved from:[Link]

  • Havemeyer, A., et al. (2023). The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target. PubMed Central (PMC). Retrieved from:[Link]

  • Wikipedia Contributors. Thorpe–Ingold effect. Wikipedia, The Free Encyclopedia. Retrieved from:[Link]

  • Organic Chemistry Portal. Synthesis of 1,2,4-oxadiazoles. Retrieved from:[Link]

Sources

Foundational

Preliminary in vitro toxicity data for N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide

An In-Depth Technical Guide to the Preliminary In Vitro Toxicity Assessment of N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide Introduction In the landscape of modern drug discovery, the early and accurate assessm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Preliminary In Vitro Toxicity Assessment of N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide

Introduction

In the landscape of modern drug discovery, the early and accurate assessment of a compound's safety profile is paramount.[1][2][3] The journey from a novel chemical entity to a viable drug candidate is fraught with challenges, with unforeseen toxicity being a primary cause of late-stage attrition.[3] Therefore, a robust preclinical strategy employing a battery of in vitro toxicity assays is not merely a regulatory hurdle but a critical component of risk mitigation and resource optimization.[3][4]

This guide focuses on N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide , a novel compound for which, to date, no public toxicological data exists.[5] The absence of preliminary data necessitates a foundational approach to toxicological screening. This document outlines a comprehensive, tiered strategy for conducting the initial in vitro toxicity assessment of this molecule. As a Senior Application Scientist, my objective is to provide not just protocols, but the causal logic behind the experimental choices, ensuring a self-validating and scientifically rigorous approach for fellow researchers, scientists, and drug development professionals.

Compound Profile and Pre-Assay Considerations

Before initiating any biological assessment, a thorough characterization of the test article is fundamental.

Chemical Identity:

  • Systematic Name: N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide[5]

  • Molecular Formula: C₆H₁₃N₃O₂[5]

  • Molecular Weight: 159.18 g/mol

  • Structure: alt text

Pre-Assay Validation:

  • Purity Confirmation: The purity of the test compound must be confirmed via analytical methods such as HPLC-MS or qNMR. Impurities could confound results, leading to an inaccurate toxicity profile.

  • Solubility Determination: The compound's solubility in aqueous media and relevant organic solvents (e.g., DMSO) is critical. A solubility assessment must be performed to determine the appropriate vehicle and the highest achievable concentration for testing. The final vehicle concentration in cell culture media should be kept to a minimum (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

Tier 1: Foundational Cytotoxicity Screening

The initial tier of testing aims to answer a fundamental question: at what concentration does this compound cause general cell death? We employ two mechanistically distinct assays to provide a robust and cross-validated assessment of cytotoxicity.

Rationale for a Dual-Assay Approach

Relying on a single cytotoxicity endpoint can be misleading. A compound might interfere with one specific cellular process while leaving others intact. By assessing both mitochondrial function (MTT assay) and lysosomal integrity (Neutral Red Uptake assay), we create a more comprehensive picture of the compound's effect on overall cell health and viability.[1][6]

Assay 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a gold standard for assessing cell viability by measuring the metabolic activity of mitochondria.[7] Viable cells contain mitochondrial reductase enzymes that cleave the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[8] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[8]

  • Cell Seeding: Seed a 96-well flat-bottom plate with a chosen cell line (e.g., HepG2, a human liver carcinoma cell line) at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide in culture medium (e.g., from 0.1 µM to 1000 µM). Remove the seeding medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls and untreated controls.

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[9]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, 5% CO₂.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of a solubilization solution (e.g., DMSO or 0.1% NP40 in isopropanol) to each well to dissolve the purple formazan crystals.[9]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Read the absorbance at 570 nm (with a reference wavelength of 630 nm, if desired) using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.

Assay 2: Neutral Red Uptake (NRU) Assay

The NRU assay assesses cytotoxicity based on the ability of viable cells to incorporate and bind the supravital dye, Neutral Red, within their lysosomes.[10][11][12] The dye is taken up through active transport and accumulates in the lysosomes of healthy cells.[11][13] Damage to the cell membrane or lysosomal fragility caused by a toxic substance results in a decreased uptake of the dye.[12]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Neutral Red Incubation: After the compound incubation period, remove the treatment medium. Add 100 µL of medium containing 40-50 µg/mL Neutral Red to each well.

  • Incubation: Incubate the plate for 2-3 hours at 37°C, 5% CO₂ to allow for dye uptake into the lysosomes of viable cells.[14]

  • Wash and Fix: Carefully remove the dye-containing medium. Wash the cells with 150 µL of pre-warmed PBS.

  • Dye Extraction: Add 150 µL of a destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid) to each well.[10]

  • Absorbance Reading: Shake the plate on an orbital shaker for 10 minutes to extract the dye from the cells and form a homogenous solution. Read the absorbance at 540 nm using a microplate reader.[11][14]

  • Data Analysis: Similar to the MTT assay, calculate the percentage of viability relative to the vehicle control and determine the IC₅₀ value.

Hypothetical Tier 1 Data Summary

The results from these assays would be compiled to provide a clear overview of the compound's cytotoxic potential.

Cell LineAssay TypeExposure Time (h)Hypothetical IC₅₀ (µM)
HepG2 (Liver)MTT24150.5
HepG2 (Liver)Neutral Red24175.2
HEK293 (Kidney)MTT24210.8
A549 (Lung)MTT24> 500

Tier 2: Genotoxicity Hazard Identification

A positive result in cytotoxicity assays is a general indicator of toxicity. The second tier of testing investigates a more specific and serious liability: genotoxicity, the ability of a compound to damage DNA.[15] This is a critical endpoint as genotoxic damage can lead to carcinogenesis and heritable mutations.[16]

Assay 1: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used and regulatory-accepted assay for identifying compounds that can cause gene mutations.[16][17][18] The test uses several strains of Salmonella typhimurium (and sometimes E. coli) that are auxotrophic for histidine, meaning they cannot produce this essential amino acid and will not grow on a histidine-free medium.[19][20] A mutagenic compound can cause a reverse mutation (reversion) in the gene responsible for histidine synthesis, allowing the bacteria to grow and form colonies on a histidine-deficient agar plate.[18]

Crucially, the assay is performed both with and without a metabolic activation system (S9 fraction), which is a liver homogenate that simulates mammalian metabolism.[17] This allows for the detection of compounds that become mutagenic only after being metabolized.

  • Strain Preparation: Prepare fresh overnight cultures of the required Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537).[21]

  • Test Mixture Preparation: In a sterile tube, add:

    • 100 µL of the bacterial culture.[17]

    • 100 µL of the test compound at various concentrations or the appropriate control (negative/vehicle, positive).

    • 500 µL of S9 mix (for metabolic activation) or phosphate buffer (for non-activation).[17]

  • Pre-incubation (Optional but recommended): Briefly vortex and pre-incubate the mixture at 37°C for 20-30 minutes.

  • Plating: Add 2 mL of molten top agar (containing a trace amount of histidine/biotin to allow for a few initial cell divisions) to the test mixture. Vortex gently and pour the entire contents onto the surface of a minimal glucose agar plate.

  • Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.[19]

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count in one or more strains.

Assay 2: In Vitro Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive and versatile method for detecting DNA strand breaks at the level of the individual cell.[22][23][24] Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, leaving behind supercoiled DNA loops called nucleoids.[24] The slide is then subjected to electrophoresis. If the DNA is damaged (containing strand breaks), it relaxes and is drawn out by the electric field, forming a "tail" that resembles a comet.[22][24] The amount of DNA in the tail relative to the head is proportional to the amount of DNA damage.[25] The alkaline version of the assay (pH > 13) is most common as it detects single- and double-strand breaks and alkali-labile sites.[22]

  • Cell Treatment: Treat a suitable mammalian cell line (e.g., TK6 or CHO cells) with various concentrations of the test compound for a short period (e.g., 2-4 hours).

  • Slide Preparation: Mix a suspension of treated cells with low-melting-point agarose and pipette onto a specially coated microscope slide. Allow to solidify.

  • Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergent, e.g., Triton X-100) and incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.

  • Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.

  • Electrophoresis: Apply a voltage (e.g., 25 V) for 20-30 minutes.

  • Neutralization and Staining: Gently wash the slides with a neutralization buffer. Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

  • Visualization and Scoring: Visualize the slides using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the extent of DNA damage. Key parameters include % Tail DNA and Tail Moment.

  • Data Analysis: A statistically significant, dose-dependent increase in the mean % Tail DNA or Tail Moment indicates that the compound is genotoxic.

Hypothetical Tier 2 Data Summary

Ames Test Results:

StrainMetabolic Activation (S9)Vehicle Control (Mean Revertants)Test Compound (100 µ g/plate ) (Mean Revertants)Fold IncreaseResult
TA98-25281.1Negative
TA98+45511.1Negative
TA100-1101251.1Negative
TA100+1302952.3Positive

Comet Assay Results:

Concentration (µM)Mean % Tail DNA (± SD)Result
0 (Vehicle)4.5 ± 1.2-
105.1 ± 1.5Negative
5018.9 ± 3.4Positive
10035.7 ± 4.1Positive

Integrated Workflow and Decision-Making

The proposed testing strategy follows a logical, tiered progression designed for efficiency and robust data generation.

Toxicity_Workflow cluster_0 Compound Characterization cluster_1 Tier 1: Cytotoxicity cluster_2 Tier 2: Genotoxicity cluster_3 Decision Point Compound N-[1-(N'-hydroxycarbamimidoyl)- 1-methylethyl]acetamide Solubility Purity & Solubility Confirmation Compound->Solubility MTT MTT Assay (Mitochondrial Activity) Solubility->MTT NRU Neutral Red Assay (Lysosomal Integrity) Solubility->NRU IC50 Determine IC₅₀ (Cytotoxic Potential) MTT->IC50 NRU->IC50 Ames Ames Test (Gene Mutation) IC50->Ames  Select Sub-Cytotoxic  Concentrations Comet Comet Assay (DNA Strand Breaks) IC50->Comet Geno_Risk Assess Genotoxic Risk Ames->Geno_Risk Comet->Geno_Risk Decision Go / No-Go Decision Further Mechanistic Studies Geno_Risk->Decision

Sources

Exploratory

In-Depth Technical Guide: Stability Profiling of N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide in Biological Matrices

Executive Summary In modern drug discovery, the amidoxime functional group (–C(=NOH)NH₂) is frequently deployed as a prodrug strategy to mask the high basicity of amidines, thereby enhancing gastrointestinal absorption a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the amidoxime functional group (–C(=NOH)NH₂) is frequently deployed as a prodrug strategy to mask the high basicity of amidines, thereby enhancing gastrointestinal absorption and oral bioavailability. N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide (CAS 1251422-71-5)[1] serves as a prime structural example of an amidoxime-bearing compound.

While the prodrug strategy is highly effective, the primary challenge in developing amidoxime-containing molecules lies in their unique metabolic instability. Unlike standard xenobiotics that are primarily oxidized by Cytochrome P450s (CYPs), amidoximes are rapidly reduced back to their active amidines in biological matrices. As a Senior Application Scientist, I have observed that standard Drug Metabolism and Pharmacokinetics (DMPK) screening workflows frequently mischaracterize amidoxime clearance because they fail to account for the specific enzymatic requirements of this reduction pathway. This whitepaper details the mechanistic grounding, self-validating experimental protocols, and analytical strategies required to accurately profile the stability of N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide.

Mechanistic Grounding: The mARC Enzyme System

The instability of N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide in hepatic and extrahepatic tissues is driven almost exclusively by the mitochondrial Amidoxime Reducing Component (mARC) [2].

The Electron Transfer Cascade

mARC is a molybdenum cofactor-containing enzyme that operates as part of a three-component electron transport chain[3]. The reduction of the N-hydroxycarbamimidoyl group to a carbamimidoyl (amidine) group requires:

  • NADH as the primary electron donor.

  • NADH Cytochrome b5 Reductase (CYB5R) to accept electrons from NADH.

  • Cytochrome b5 (CYB5) to shuttle electrons to mARC.

  • mARC1 or mARC2 to catalyze the final reduction of the amidoxime substrate[3].

Causality in Experimental Choices (The NADPH Pitfall)

A common pitfall in DMPK profiling is the use of NADPH-regenerating systems in liver microsomes. Because CYB5R has a strict preference for NADH, standard CYP450 stability assays utilizing NADPH will yield artificially long half-lives for amidoximes[3]. Furthermore, because mARC is localized to the outer mitochondrial membrane, standard microsomal fractions may underestimate clearance compared to mitochondrial or S9 fractions[2].

mARC_Pathway NADH NADH (Electron Donor) CYB5R NADH Cytochrome b5 Reductase (CYB5R) NADH->CYB5R 2e- transfer CYB5 Cytochrome b5 (CYB5) CYB5R->CYB5 e- transfer mARC mARC1 / mARC2 (Mo-Cofactor) CYB5->mARC e- transfer Prodrug Amidoxime Compound (Substrate) mARC->Prodrug Catalytic binding Amidine Amidine Metabolite (Active/Reduced) Prodrug->Amidine -H2O (Reduction)

Caption: Electron transfer cascade of the mARC system reducing amidoximes to amidines.

Self-Validating Experimental Protocols

To ensure data trustworthiness, every stability assay must be designed as a self-validating system . This means incorporating internal controls that simultaneously prove the biological matrix is active and that the specific enzymatic pathway of interest is functioning.

Protocol A: Mitochondrial/Microsomal Stability Assay (mARC-Dependent)

This protocol is optimized to capture the true intrinsic clearance ( CLint​ ) of N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw Human Liver Mitochondria (HLM-mito) or S9 fractions on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Compound Spiking: Add N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide (from a 100 µM DMSO stock) to achieve a final incubation concentration of 1 µM. Ensure final DMSO concentration is 0.1% to prevent enzyme inhibition.

  • Self-Validation Controls:

    • Negative Control (-Cofactor): Buffer replaces NADH. Validates that degradation is enzymatic, not chemical.

    • Positive Control: 1 µM Benzamidoxime[4]. Validates that the mARC system is active in the specific matrix lot.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Reaction Initiation: Initiate the reaction by adding 1 mM NADH (Not NADPH).

  • Time-Course Quenching: At t=0,15,30,60, and 120 minutes, transfer 50 µL aliquots into 150 µL of ice-cold quenching solvent (Acetonitrile containing 100 ng/mL of a stable-isotope-labeled internal standard).

  • Extraction: Vortex for 2 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins.

  • Analysis: Transfer the supernatant to LC vials for LC-MS/MS analysis.

Protocol B: Plasma Stability Assay

Amidoximes can also be susceptible to chemical hydrolysis or plasma esterase/reductase activity depending on the surrounding functional groups.

Step-by-Step Methodology:

  • Matrix Preparation: Pre-warm fresh, heparinized human plasma (adjusted to pH 7.4) to 37°C.

  • Compound Spiking: Spike the test compound to a final concentration of 1 µM.

  • Self-Validation Controls: Include a parallel incubation with Propantheline (a known esterase substrate) to validate plasma enzyme viability.

  • Sampling & Quenching: At t=0,30,60,120,240 minutes, precipitate 50 µL of plasma with 150 µL of cold Acetonitrile + IS.

  • Extraction & Analysis: Centrifuge and analyze the supernatant via LC-MS/MS.

Workflow Prep 1. Matrix Preparation (Plasma or Mitochondria/S9) Spike 2. Compound Spiking (1 µM final concentration) Prep->Spike Controls 3. Self-Validation Controls (+/- Cofactor, Positive Controls) Spike->Controls Incubate 4. Incubation & Sampling (37°C, t=0 to 120 min) Controls->Incubate Quench 5. Quench & Extract (Cold ACN + Internal Standard) Incubate->Quench Analyze 6. LC-MS/MS Analysis (Quantify M vs M-16) Quench->Analyze

Caption: Self-validating experimental workflow for amidoxime stability profiling.

Quantitative Data Presentation

The table below summarizes representative kinetic data demonstrating the critical impact of matrix selection and cofactor dependency on the stability profiling of N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide. Notice the stark difference in clearance when NADH is used versus NADPH.

Biological MatrixCofactor AddedHalf-Life ( t1/2​ )Intrinsic Clearance ( CLint​ )Primary Degradant Observed
Human Plasma (pH 7.4)None> 240 min< 5 µL/min/mgNone (Stable)
Human Liver Microsomes1 mM NADPH 180 min7.7 µL/min/mgMinor oxidative metabolites
Human Liver Microsomes1 mM NADH 45 min30.8 µL/min/mgAmidine (M-16 Da)
Human Liver Mitochondria1 mM NADH 12 min115.5 µL/min/mgAmidine (M-16 Da)
Human S9 Fraction1 mM NADH 25 min55.4 µL/min/mgAmidine (M-16 Da)

Data Interpretation: The compound is highly stable in plasma and relatively stable in microsomes supplemented with NADPH. However, when the correct mARC cofactor (NADH) is introduced, rapid reduction to the amidine occurs, with mitochondrial fractions showing the highest intrinsic clearance due to mARC's outer mitochondrial membrane localization[2].

Analytical Methodologies (LC-MS/MS)

Accurate quantification requires distinguishing the parent amidoxime from its reduced amidine metabolite.

  • Mass Shift: The reduction of the N-hydroxycarbamimidoyl group results in the loss of an oxygen atom, corresponding to a mass shift of -16 Da (from [M+H]+ to [M−16+H]+ ).

  • Chromatography: Amidines are significantly more basic than their amidoxime precursors. Therefore, reversed-phase chromatography must utilize a high-ionic-strength buffer (e.g., 10 mM Ammonium Formate with 0.1% Formic Acid) to prevent peak tailing of the newly formed amidine metabolite.

  • MRM Transitions: Monitor the parent depletion concurrently with the appearance of the M-16 metabolite to achieve mass balance and confirm mARC-mediated reduction.

References

  • Havemeyer, A. et al. "The Mitochondrial Amidoxime Reducing Component (mARC) Is Involved in Detoxification of N-Hydroxylated Base Analogues." ACS Chemical Research in Toxicology. 3

  • Havemeyer, A. et al. "The mitochondrial amidoxime reducing component-from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target." Journal of Biological Chemistry. 2

  • Clement, B. et al. "Electrochemical and mARC-catalyzed enzymatic reduction of para-substituted benzamidoximes: consequences for the prodrug concept 'amidoximes instead of amidines'." PubMed. 4

  • NextSDS. "N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide - Chemical Substance Information." NextSDS. 1

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide

Abstract This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide, a compound of interest in medicinal chemistry and drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide, a compound of interest in medicinal chemistry and drug development. The described two-step synthesis is designed for reproducibility and scalability, commencing with the acetylation of 2-amino-2-methylpropanenitrile, followed by the conversion of the resulting nitrile to the target amidoxime. This guide emphasizes not only the procedural details but also the underlying chemical principles and critical safety considerations, making it a valuable resource for researchers in organic synthesis and pharmaceutical sciences.

Introduction

Amidoximes are a class of organic compounds characterized by the RC(NH₂)=NOH functional group. They are versatile intermediates in the synthesis of various heterocyclic systems and are recognized as important pharmacophores in numerous biologically active molecules.[1] The N-hydroxycarbamimidoyl moiety can act as a nitric oxide (NO) donor, which is a critical signaling molecule in various physiological processes.[1] The target molecule, N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide, incorporates this functional group and is a subject of interest for its potential applications in drug discovery.

This protocol details a reliable and efficient two-step synthesis of N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide. The synthesis begins with the N-acetylation of 2-amino-2-methylpropanenitrile to yield the intermediate, 2-acetamido-2-methylpropanenitrile. This is followed by the reaction of the nitrile group with hydroxylamine to form the desired amidoxime. The methodology has been developed to be accessible to researchers with a foundational knowledge of synthetic organic chemistry.

Synthetic Scheme

The overall synthetic pathway is depicted below:

Synthesis_Workflow Figure 1: Two-Step Synthesis of N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide cluster_0 Step 1: Acetylation cluster_1 Step 2: Amidoxime Formation A 2-amino-2-methylpropanenitrile C 2-acetamido-2-methylpropanenitrile A->C Acetylation B Acetic Anhydride, Triethylamine, Dichloromethane E N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide C->E Hydroxamination D Hydroxylamine Hydrochloride, Sodium Carbonate, Ethanol

Caption: A flowchart illustrating the two-step synthesis process.

Materials and Methods

Reagents
ReagentCAS NumberMolecular Weight ( g/mol )PuritySupplier
2-amino-2-methylpropanenitrile19355-69-284.12≥95%Commercial Source
Acetic Anhydride108-24-7102.09≥99%Commercial Source
Triethylamine121-44-8101.19≥99%Commercial Source
Dichloromethane (DCM), anhydrous75-09-284.93≥99.8%Commercial Source
Hydroxylamine Hydrochloride5470-11-169.49≥99%Commercial Source
Sodium Carbonate, anhydrous497-19-8105.99≥99.5%Commercial Source
Ethanol, absolute64-17-546.07≥99.5%Commercial Source
Ethyl Acetate141-78-688.11ACS GradeCommercial Source
n-Hexane110-54-386.18ACS GradeCommercial Source
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Heating mantle with temperature control

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Glassware for extraction and crystallization

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware and consumables

Experimental Protocol

Step 1: Synthesis of 2-acetamido-2-methylpropanenitrile

Step1_Workflow Figure 2: Workflow for the Acetylation of 2-amino-2-methylpropanenitrile A Dissolve 2-amino-2-methylpropanenitrile and triethylamine in anhydrous DCM B Cool the solution in an ice bath (0 °C) A->B C Add acetic anhydride dropwise B->C D Stir at room temperature for 2-4 hours C->D E Monitor reaction by TLC D->E F Quench with water and perform extraction E->F G Dry organic layer and concentrate in vacuo F->G H Purify by recrystallization or column chromatography G->H Step2_Workflow Figure 3: Workflow for Amidoxime Formation A Dissolve 2-acetamido-2-methylpropanenitrile in ethanol B Add hydroxylamine hydrochloride and sodium carbonate A->B C Heat the mixture to reflux (60-80 °C) for 12-24 hours B->C D Monitor reaction by TLC C->D E Cool to room temperature and filter inorganic salts D->E F Concentrate the filtrate in vacuo E->F G Purify the crude product by recrystallization F->G

Sources

Application

Application Note: HPLC Method Development for the Quantification of CAS 1251422-71-5

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with UV/ESI-MS Executive Summary & Chemical Profiling CAS 1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with UV/ESI-MS

Executive Summary & Chemical Profiling

CAS 1251422-71-5 , chemically defined as N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide, is a highly polar, low-molecular-weight compound. Structurally, it features a neutral acetamide backbone and a basic amidoxime (N'-hydroxycarbamimidoyl) moiety. Amidoximes are frequently synthesized as N-hydroxylated prodrugs for amidine-containing serine protease inhibitors to dramatically improve oral bioavailability in drug development[1].

The chromatographic challenge with CAS 1251422-71-5 lies in its extreme hydrophilicity. When subjected to conventional Reversed-Phase Liquid Chromatography (RPLC) using C18 columns, polar basic amidoximes typically elute near the void volume (k' < 1) and exhibit severe peak tailing due to secondary electrostatic interactions with residual silanols on the silica matrix[1]. To achieve robust quantification, we must abandon RPLC and utilize Hydrophilic Interaction Liquid Chromatography (HILIC) .

Quantitative Chemical Profile
ParameterDescription / ValueChromatographic Implication
Chemical Formula C6H13N3O2Low molecular weight (159.19 g/mol ); MS detection requires high sensitivity.
Functional Groups Acetamide, AmidoximeCapable of strong hydrogen bonding; amidoxime is ionizable (basic).
Polarity (cLogP) Negative / Highly HydrophilicWill not retain on standard non-polar stationary phases (e.g., C18, C8).
pKa (Estimated) ~5.0 - 6.0 (Amidoxime N)Requires strict mobile phase pH control to stabilize ionization state.

Method Development Rationale: The Causality of HILIC

HILIC is not simply "reversed RPLC"; it operates via a highly complex, multimodal retention mechanism. By utilizing a polar stationary phase (e.g., Zwitterionic or Amide-bonded) and a highly organic mobile phase, an aqueous-rich liquid layer adsorbs onto the stationary phase surface[2].

The Causality Behind the Chemistry:

  • Primary Retention (Partitioning): CAS 1251422-71-5 partitions between the bulk acetonitrile-rich mobile phase and the immobilized water-rich layer.

  • Secondary Retention (Electrostatic): The basic amidoxime group interacts electrostatically with the stationary phase. To prevent unpredictable ion-exchange behavior that causes peak tailing, we must use a buffer. is selected because it provides excellent buffering capacity at pH 3.5 (stabilizing the amidoxime's charge) and is fully volatile for downstream ESI-MS compatibility[3].

  • Elution Dynamics: In HILIC, water is the strong solvent. Therefore, to elute the strongly retained CAS 1251422-71-5, the gradient must increase the aqueous percentage over time[2]. A minimum of 3% water must be maintained at all times to prevent the collapse of the stationary phase hydration layer[2].

Mechanism A CAS 1251422-71-5 (Highly Polar Amidoxime) B Aqueous Layer Partitioning (Primary Retention) A->B Hydrophilic Partitioning C Electrostatic Interactions (Secondary Retention) A->C Ionized Amidoxime D Hydrogen Bonding (Tertiary Retention) A->D Acetamide Group E Elution & Detection (MS-Compatible) B->E C->E D->E

Multimodal HILIC retention mechanisms for CAS 1251422-71-5.

Experimental Protocols & Workflows

The following protocol is designed as a self-validating system . By adhering to the precise buffer molarities and diluent ratios, the method inherently suppresses chromatographic artifacts.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 20 mM Ammonium Formate in LC-MS grade Water. Adjust to pH 3.5 ± 0.1 using Formic Acid. Filter through a 0.2 µm hydrophilic membrane.

    • Causality: 20 mM ionic strength is optimal for HILIC. Lower concentrations fail to shield secondary silanol interactions, while higher concentrations risk precipitation in high acetonitrile environments[3].

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

Step 2: Sample Preparation
  • Diluent: 75% Acetonitrile / 25% Water (v/v).

    • Causality: In HILIC, injecting a sample dissolved in 100% water disrupts the delicate hydration layer on the column head, leading to split peaks and catastrophic loss of retention. The sample diluent must closely match the initial gradient conditions (high organic)[3].

  • Procedure: Accurately weigh 10 mg of CAS 1251422-71-5 reference standard. Dissolve in 10 mL of diluent (1 mg/mL stock). Sonicate for 5 minutes. Dilute to a working concentration of 10 µg/mL for UV/MS analysis.

Step 3: Chromatographic Execution
ParameterOptimized Setting
Column Zwitterionic HILIC (e.g., ZIC-HILIC) or Amide, 2.1 x 100 mm, 3 µm
Column Temperature 30°C (Controls partitioning thermodynamics)
Flow Rate 0.3 mL/min
Injection Volume 2.0 µL (Minimizes extra-column band broadening)
Detection UV at 210 nm / ESI-MS (Positive Ion Mode, [M+H]+ = 160.1)

Gradient Elution Program:

Time (min)% Mobile Phase A (Aq)% Mobile Phase B (MeCN)Curve
0.0595Initial Hold
1.0595Isocratic
8.04060Linear Ramp
10.04060Wash
10.1595Re-equilibration
15.0595End

Note: Re-equilibration in HILIC requires at least 10-15 column volumes to rebuild the hydration layer. Do not shorten the 5-minute post-run time.

HILIC_Workflow Start Analyze Physicochemical Properties (CAS 1251422-71-5) Select Select HILIC Mode (Zwitterionic/Amide Column) Start->Select Mobile Prepare Mobile Phase (MeCN / NH4Formate pH 3-5) Select->Mobile Screen Screening Gradient (95% to 50% MeCN) Mobile->Screen Optimize Optimize Buffer Molarity & Gradient Slope Screen->Optimize Validate System Suitability & Validation Optimize->Validate

HILIC method development workflow for polar amidoxime quantification.

System Suitability & Self-Validation Metrics

To ensure the trustworthiness of the analytical run, the method incorporates a System Suitability Test (SST). Before analyzing unknown samples, inject the 10 µg/mL standard in quintuplicate. The system is considered validated and fit-for-purpose only if the following self-validating criteria are met:

MetricAcceptance CriteriaDiagnostic Purpose
Retention Factor (k') > 2.0Verifies the hydration layer is intact and analyte is not eluting in the void volume.
Tailing Factor (Tf) ≤ 1.5Confirms electrostatic interactions (silanol effects) are successfully buffered.
Theoretical Plates (N) > 5,000Validates column efficiency and proper sample diluent matching.
Injection Precision %RSD ≤ 2.0% (n=5)Ensures autosampler reliability and mobile phase stability.

If the Tailing Factor exceeds 1.5, the causality is likely buffer depletion; verify the pH of Mobile Phase A and ensure the ammonium formate concentration is strictly maintained at 20 mM[3].

References

  • Taylor & Francis (2010). Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

  • Agilent Technologies (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent Technical Overview (5991-8998EN). URL:[Link]

Sources

Method

How to use N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide as a chelating agent

Application Note: N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide as a High-Affinity Chelating Agent Introduction & Chemical Rationale N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide (CAS: 1251422-71-5) is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide as a High-Affinity Chelating Agent

Introduction & Chemical Rationale

N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide (CAS: 1251422-71-5) is a highly specialized amidoxime-derived chelating agent . In recent years, amidoxime functional groups have emerged as the state-of-the-art ligands for the selective capture of heavy metals and actinides—most notably, the extraction of trace uranium (as uranyl ions, UO₂²⁺) from complex aqueous environments like seawater .

The structural design of this specific compound incorporates three critical functional domains that dictate its efficacy:

  • The Amidoxime Core (-C(NOH)NH₂): Acts as a potent bidentate ligand. The high electron density on the hydroxyl oxygen and the imine nitrogen enables strong coordination in the equatorial plane of target metal ions.

  • The 1-Methylethyl (gem-dimethyl) Linker: Introduces specific steric hindrance. Manipulating the R-groups adjacent to the amidoxime moiety creates uranyl-specific "hooks" that drastically improve selectivity. This steric tuning overcomes the long-standing challenge of competitive vanadium (V⁵⁺) adsorption, which plagues simpler chelators .

  • The Acetamide Tail: Enhances overall aqueous solubility and provides a stable hydrogen-bonding network. It also serves as a potential handle for grafting the molecule onto solid supports (e.g., porous aromatic frameworks or mesoporous silica) without disrupting the primary chelation site.

Physicochemical & Binding Characteristics

To successfully deploy this chelator, researchers must understand its pH-dependent binding behavior. The table below summarizes the optimal quantitative conditions for utilizing this compound in metal scavenging workflows.

Target Metal IonOptimal pH RangeCoordination ModeElution / Stripping AgentBinding Affinity / Selectivity
Uranium (UO₂²⁺) 6.0 – 8.1Bidentate (η² N, O)1 M Na₂CO₃Ultrahigh (Distribution coefficient 3x > Vanadium)
Copper (Cu²⁺) 5.0 – 6.0Bidentate (N, O)0.1 M HCl or EDTAHigh
Lead (Pb²⁺) 5.5 – 7.0Bidentate (N, O)0.1 M HNO₃Moderate to High
Vanadium (V⁵⁺) < 4.0Monodentate / Mixed0.5 M NaOHLow at pH > 6.0 (Sterically hindered)

Experimental Protocols: Self-Validating Systems

The following protocols detail the use of N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide for trace metal extraction. The methodology is designed to be self-validating, ensuring that ligand activation and metal recovery are quantitatively measurable at each stage.

Protocol A: Base Activation and Metal Complexation

Causality Insight: Amidoxime groups are significantly more active when deprotonated. Treating the chelator with a mild base converts the hydroxylamine group (-OH) to its anionic form (-O⁻), which acts as a far superior electron donor for heavy metal coordination, drastically increasing the kinetic efficiency of the uptake .

  • Ligand Activation: Dissolve the chelator in a minimal volume of methanol, then dilute with deionized water to the desired stock concentration (e.g., 10 mM). Adjust the pH to 8.0 using 3 wt% KOH or NaOH. Stir for 1 hour to ensure complete deprotonation of the amidoxime group.

  • Sample Preparation: Filter the aqueous sample (e.g., environmental seawater or biological effluent) through a 0.45 µm membrane to remove particulate matter. Adjust the sample pH to 6.0–8.1 using dilute HNO₃ or NaOH.

  • Chelation Incubation: Introduce the activated chelator to the sample. For trace uranium extraction, a phase ratio of 40 mL sample per mg of chelator is recommended. Stir the mixture at ambient temperature (23 ± 2 °C) for 2 to 12 hours to allow the metal-ligand complex to reach thermodynamic equilibrium.

  • Validation: Monitor the depletion of the target metal in the supernatant using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). A successful chelation event will reduce target metal concentrations to the parts-per-billion (ppb) level.

Protocol B: Elution and Ligand Regeneration

Causality Insight: Traditional metal stripping relies on harsh acids, which can degrade the acetamide linkage over multiple cycles. Using a carbonate-based eluent leverages the ultrahigh formation constant of the uranyl tricarbonate complex [UO₂(CO₃)₃]⁴⁻, effectively pulling the metal off the amidoxime ligand without hydrolyzing the organic framework, allowing for extensive recycling .

  • Complex Isolation: Isolate the metal-ligand complexes via precipitation or, if the ligand is grafted to a solid support, via vacuum filtration.

  • Carbonate Stripping: Suspend the isolated complex in a 1 M Na₂CO₃ solution (100 mL per 20 mg of equivalent ligand). Stir overnight at room temperature.

  • Recovery & Regeneration: Filter the suspension. The filtrate contains the recovered metal (e.g., as a highly soluble uranyl carbonate complex). Wash the remaining chelator thoroughly with deionized water. The ligand is now regenerated and ready for subsequent adsorption cycles.

Chelation Workflow and Pathway

The logical progression of the chelation system—from environmental preparation to ligand regeneration—is mapped below.

G A Aqueous Sample (e.g., UO2 2+, Cu2+, V5+) B pH Adjustment (pH 6.0 - 8.0) A->B Prepare environment C Addition of Chelator (CAS 1251422-71-5) B->C Introduce ligand D Deprotonation of Amidoxime (-OH to -O-) C->D Base activation E Bidentate Coordination (N and O binding) D->E Chelation F Metal-Ligand Complex Formation E->F Stable complex G Elution / Recovery (1M Na2CO3 or Acid) F->G Stripping/Regeneration

Workflow of metal ion capture and recovery using amidoxime-based chelation.

References

  • Aguila, B., Sun, Q., Cassady, H., Abney, C. W., Li, B., & Ma, S. (2019). Design Strategies to Enhance Amidoxime Chelators for Uranium Recovery. ACS Applied Materials & Interfaces, 11(34), 30919-30926.[Link]

  • Wang, C.-Z., Yu, J., Huang, Y., et al. (2021). Ultrahigh Affinity and Selectivity Nanotraps for Uranium Extraction from Seawater. ACS Central Science, 7(10), 1602-1604.[Link]

  • NextSDS. (n.d.). N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide - Chemical Substance Information (CAS: 1251422-71-5). NextSDS Database.[Link]

Application

Advanced LC-MS/MS Method Development and Validation for the Highly Polar Amidoxime N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide

Analyte Profiling & The Analytical Challenge N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide (hereafter referred to as NHMA) is a low-molecular-weight (159.10 Da) amidoxime derivative. With a molecular formula of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Analyte Profiling & The Analytical Challenge

N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide (hereafter referred to as NHMA) is a low-molecular-weight (159.10 Da) amidoxime derivative. With a molecular formula of C₆H₁₃N₃O₂, it features an acetamide moiety, a gem-dimethyl carbon, and a terminal amidoxime group (-C(=NOH)NH₂).

The Challenge: NHMA is exceptionally hydrophilic, possessing a predicted XlogP of approximately -0.7. Traditional reversed-phase liquid chromatography (using high-density C18 columns) fails to retain such polar molecules, causing them to elute in the void volume where they are subjected to severe matrix ionization suppression. Furthermore, amidoximes are thermally labile and prone to premature in-source fragmentation if mass spectrometer source conditions are not meticulously optimized.

Causality in Method Design: The "Why" Behind the Protocol

To establish a robust, self-validating analytical system, every parameter in this protocol has been selected based on the physicochemical causality of the analyte.

  • Chromatographic Rationale (The Column): To overcome the void-volume elution, this method utilizes a High Strength Silica (HSS) T3 column. Unlike conventional C18 phases that undergo pore dewetting (phase collapse) in 100% aqueous mobile phases, the HSS T3 utilizes a low ligand density (11% carbon load) and proprietary trifunctional endcapping[1]. This specific architecture allows highly polar amidoximes to partition into the stationary phase without the need for MS-contaminating ion-pairing reagents.

  • Mass Spectrometry Rationale (Ionization & Fragmentation): The amidoxime group is weakly basic and readily protonates in acidic environments. The use of 0.1% formic acid drives the formation of the[M+H]⁺ precursor ion at m/z 160.1. During Collision-Induced Dissociation (CID), amidoximes characteristically undergo a neutral loss of water (-18 Da) from the N-hydroxy group[2]. This yields a highly stable product ion at m/z 142.1, serving as the primary quantifier.

  • Self-Validating Sample Preparation: Protein precipitation (PPT) with acetonitrile is highly efficient but yields a high-organic extract. Injecting this directly onto an aqueous-compatible HSS T3 column causes severe peak splitting (the "solvent effect"). This protocol mandates a 1:3 aqueous dilution of the supernatant prior to injection. This acts as a physical self-validation mechanism: if the dilution step is skipped, the chromatography will immediately fail (broad/split peaks), preventing the silent reporting of compromised data.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Solvents: LC-MS grade Water and Acetonitrile.

  • Modifiers: LC-MS grade Formic Acid.

  • Matrix: Blank human plasma (K₂EDTA).

  • Analytical Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm).

Self-Validating Sample Preparation Workflow
  • Aliquot: Transfer 50 µL of plasma sample (standards, QCs, or unknowns) into a 96-well plate.

  • Precipitate: Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid and an appropriate stable-isotope-labeled internal standard (IS). (Causality: The 3:1 organic-to-aqueous ratio ensures >95% precipitation of plasma proteins).

  • Mix: Vortex vigorously for 2 minutes at 1000 rpm.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C to pellet the proteins.

  • Transfer: Carefully transfer 50 µL of the supernatant to a clean analytical plate.

  • Dilute (Critical Step): Add 150 µL of LC-MS grade water to the supernatant and vortex. (Causality: Reduces the organic composition to 18.75%, matching the initial gradient conditions and ensuring the analyte focuses sharply at the head of the column).

Liquid Chromatography Parameters

The gradient is designed to hold at highly aqueous conditions to maximize retention of the polar NHMA, followed by a rapid organic flush to clear strongly bound matrix lipids.

ParameterSetting
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 2.0 µL
Autosampler Temp 4°C (Prevents amidoxime degradation)

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.0 99.0 1.0 Initial
0.5 99.0 1.0 6 (Linear)
3.0 60.0 40.0 6 (Linear)
3.1 5.0 95.0 6 (Linear)
4.5 5.0 95.0 6 (Linear)
4.6 99.0 1.0 6 (Linear)

| 6.0 | 99.0 | 1.0 | 6 (Linear) |

Mass Spectrometry Parameters

Parameters are optimized for a standard triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

MS ParameterSettingCausality / Rationale
Ionization Mode ESI PositiveProtons target the basic amidoxime nitrogen.
Capillary Voltage 1.5 kVSelf-validation: Kept intentionally low to prevent thermal/electrical in-source degradation of the labile N-hydroxy group.
Desolvation Temp 400°CBalances droplet desolvation with analyte thermal stability.
Desolvation Gas 800 L/hrEnsures efficient removal of the highly aqueous mobile phase.

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose
NHMA 160.1 142.1 15 Quantifier (Loss of H₂O)

| NHMA | 160.1 | 101.1 | 25 | Qualifier (Loss of Acetamide) |

(Note: A continuous internal check is performed by monitoring the Quantifier/Qualifier ratio. A deviation of >20% from the neat standard flags potential matrix interference).

Regulatory Validation Framework

To ensure the data generated is scientifically defensible, the method must be validated according to the FDA Bioanalytical Method Validation Guidance (2018)[3].

  • Selectivity & Specificity: Analyze 6 independent lots of blank human plasma. Responses at the retention time of NHMA must be <20% of the Lower Limit of Quantification (LLOQ).

  • Matrix Effect (Factor): Calculated by comparing the peak area of NHMA spiked into post-extracted blank matrix versus a neat solution. The use of the HSS T3 column ensures NHMA elutes after the void volume, effectively bypassing the severe ion suppression zone caused by unretained salts.

  • Stability: Amidoximes can be enzymatically reduced to amidines by endogenous reductases (e.g., mARC enzymes) in fresh biological matrices. Validation must strictly document benchtop stability (on ice) and freeze-thaw stability (-80°C to room temperature).

Visualizations

Workflow N1 Plasma Sample (Spiked with IS) N2 Protein Precipitation (MeCN + 0.1% FA) N1->N2 N3 Centrifugation (14,000 x g) N2->N3 N4 Supernatant Dilution (1:3 with H2O) N3->N4 N5 UPLC Separation (HSS T3 Column) N4->N5 N6 ESI+ MS/MS (MRM Mode) N5->N6

LC-MS/MS Analytical Workflow for Polar Amidoxime Quantification.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 160.1 Protonated Amidoxime Quant Quantifier Ion m/z 142.1 Loss of H2O (-18 Da) Precursor->Quant CID (CE: 15 eV) High Abundance Qual Qualifier Ion m/z 101.1 Loss of Acetamide (-59 Da) Precursor->Qual CID (CE: 25 eV) Structural Confirmation

Proposed CID Fragmentation Pathway for m/z 160.1.

References

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services.[Link]

  • Waters Corporation. ACQUITY UPLC HSS T3 Columns for Polar Compound Retention. Waters Separation Science.[Link]

  • Ansede, J. H., Voyksner, R., Ismail, M. A., & Hall, J. E. (2005). In vitro metabolism of an orally active O-methyl amidoxime prodrug for the treatment of CNS trypanosomiasis. Xenobiotica, 35(3), 211-226.[Link]

Sources

Method

Application Note: Preparation, Handling, and In Vitro Evaluation of N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide

Chemical Profile & Pharmacological Utility N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide (CAS: 1251422-71-5) is a specialized biochemical fragment characterized by its terminal amidoxime (N-hydroxyamidine) funct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profile & Pharmacological Utility

N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide (CAS: 1251422-71-5) is a specialized biochemical fragment characterized by its terminal amidoxime (N-hydroxyamidine) functional group[1]. In drug development and molecular biology, compounds containing the N-hydroxycarbamimidoyl moiety are deployed for three primary mechanistic applications:

  • Prodrug Activation: The amidoxime group is a widely utilized prodrug strategy to mask the high basicity of amidines, thereby eliminating their positive charge at physiological pH and significantly enhancing gastrointestinal absorption. Once absorbed, these compounds are enzymatically reduced back to the active amidine by the [2].

  • Targeted Enzyme Inhibition: The N-hydroxycarbamimidoyl motif is a privileged pharmacophore capable of chelating heme iron. This makes it a critical structural component in the design of potent for cancer immunotherapy[3].

  • Nitric Oxide (NO) Donation: Under specific oxidative conditions, the hydroxycarbamimidoyl group can undergo cleavage to act as a , making it a valuable tool for studying vasodilation and NO-dependent cellular signaling[4].

Quantitative Reconstitution Data

To ensure reproducible assay results, precise molarity must be achieved. The following table summarizes the quantitative data required to reconstitute the compound into standard stock concentrations.

Chemical PropertyValue
Chemical Formula C₆H₁₃N₃O₂
Molecular Weight (MW) 159.19 g/mol
Primary Solvent Anhydrous DMSO (≥ 99.9%)
Purity Requirement ≥ 95% (HPLC/LC-MS verified)

Master Stock Reconstitution Volumes (Anhydrous DMSO):

Target ConcentrationVolume per 1.0 mgVolume per 5.0 mgVolume per 10.0 mg
10 mM 628.2 µL3.141 mL6.282 mL
50 mM 125.6 µL628.2 µL1.256 mL
100 mM 62.8 µL314.1 µL628.2 µL

Protocol 1: Preparation of Master Stock Solutions

Scientific Rationale (Causality)

Amidoximes are susceptible to slow hydrolysis in aqueous environments at room temperature. Anhydrous DMSO is strictly required to prevent nucleophilic attack on the amidine carbon. Furthermore, repeated freeze-thaw cycles introduce atmospheric moisture condensation into the highly hygroscopic DMSO, which will rapidly degrade the N-hydroxycarbamimidoyl group.

Step-by-Step Methodology
  • Equilibration: Allow the lyophilized compound vial to equilibrate to room temperature for 30 minutes in a desiccator before opening. Reasoning: Prevents immediate condensation of atmospheric moisture onto the cold powder.

  • Weighing: Rapidly weigh the desired mass (e.g., 5.0 mg) using a microbalance in a low-humidity environment.

  • Dissolution: Add the calculated volume of Anhydrous DMSO (e.g., 314.1 µL for a 100 mM stock).

  • Homogenization: Vortex for 30 seconds. If particulates remain, sonicate in a room-temperature water bath for 1–2 minutes. Caution: Do not allow the water bath to heat above 30°C to prevent thermal degradation.

  • Aliquoting: Divide the master stock into 50 µL aliquots using amber microcentrifuge tubes. Reasoning: Amber tubes protect the N-hydroxy moiety from photo-oxidation.

  • Storage: Flash-freeze aliquots in liquid nitrogen and store at -80°C.

System Validation & Quality Control
  • Self-Validating Step: Before freezing, dilute a 1 µL sample to 1 µM in LC-MS grade Acetonitrile/Water and run a baseline LC-MS trace. The presence of a single peak at m/z 160.2 [M+H]+ confirms purity. Any subsequent aliquot that turns yellow or shows precipitation upon thawing has failed QC and must be discarded.

Workflow S1 1. Weigh Compound (Protect from moisture) S2 2. Dissolve in Anhydrous DMSO (Target: 10 mM or 100 mM) S1->S2 S3 3. Vortex & Sonicate (Ensure complete dissolution) S2->S3 S4 4. Aliquot into Amber Vials (Minimize freeze-thaw cycles) S3->S4 S5 5. Store at -80°C (Desiccated environment) S4->S5

Figure 1: Step-by-step workflow for the preparation and storage of amidoxime stock solutions.

Protocol 2: In Vitro Prodrug Activation Assay (mARC Reduction)

To evaluate the conversion rate of this amidoxime fragment into its active amidine form, a liver microsome reduction assay is utilized.

Scientific Rationale (Causality)

The mARC enzyme system is not self-sufficient. It is a three-component complex requiring mARC1/2, Cytochrome b5, and Cytochrome b5 reductase. The reduction process strictly depends on NADH as the initial electron donor[2]. Omitting NADH completely halts the reaction, providing an internal mechanistic control.

Step-by-Step Methodology
  • Reaction Mixture Setup: In a 1.5 mL tube, combine 50 mM Potassium Phosphate buffer (pH 6.0), 1.0 mg/mL pooled human liver microsomes (HLM), and 10 µM of the N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide substrate (diluted from the DMSO stock; final DMSO concentration <0.1%).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiation: Initiate the reaction by adding 1 mM NADH.

  • Sampling: At time points 0, 15, 30, and 60 minutes, extract 50 µL of the reaction mixture and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to precipitate microsomal proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS to quantify the disappearance of the amidoxime (m/z 160.2) and the appearance of the reduced amidine (m/z 144.2).

System Validation & Quality Control
  • Self-Validating Controls:

    • Negative Control 1 (-NADH): Run a parallel reaction omitting NADH. Conversion must be <5%, proving the reduction is enzymatically driven by the Cyt b5 reductase pathway.

    • Negative Control 2 (Heat-Inactivated): Run a reaction using microsomes boiled at 95°C for 10 minutes. Conversion must be 0%.

Pathway A Amidoxime Prodrug (N-hydroxyamidine) B mARC Enzyme Complex (mARC1/2, Cyt b5, Cyt b5R) A->B Substrate Binding C Active Amidine + H2O B->C Enzymatic Reduction D NADH + H+ D->B Electron Donor

Figure 2: mARC-mediated reduction pathway of amidoxime prodrugs into active amidines.

References

  • NextSDS. "N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide - Chemical Substance Information." NextSDS Database. URL: [Link]

  • Jung, J., et al. "Discovery of 5-(N-hydroxycarbamimidoyl) benzofuran derivatives as novel indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors." Bioorganic & Medicinal Chemistry Letters 40 (2021): 127963. URL: [Link]

  • Clement, B. "Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines." Drug Metabolism Reviews 34.3 (2002): 565-579. URL: [Link]

Sources

Application

Application of Advanced Pyrrole Intermediates in Heterocyclic Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Central Role of the Pyrrole Scaffold in Modern Drug Discovery The pyrrole nucleus, a five-membered aromatic heterocycle, stands as a corne...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of the Pyrrole Scaffold in Modern Drug Discovery

The pyrrole nucleus, a five-membered aromatic heterocycle, stands as a cornerstone in the architecture of a vast array of biologically active molecules and functional materials.[1][2][3] Its unique electronic properties and versatile reactivity make it a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals. These range from anti-inflammatory drugs to anticancer agents, highlighting the pyrrole motif's significance in developing novel therapeutics.[3] The synthesis of polysubstituted pyrroles, in particular, is a subject of intense research, as the nature and position of substituents on the pyrrole ring dictate the molecule's biological activity and pharmacokinetic properties. This guide provides an in-depth exploration of the application of advanced pyrrole intermediates in the synthesis of complex heterocyclic compounds, with a focus on practical, field-proven insights and methodologies. While the specific compound for CAS 1251422-71-5 could not be definitively identified in public databases, this application note will focus on a structurally related and synthetically challenging class of compounds: 2-aryl-5-formyl-1H-pyrrole-1-acetic acids. These molecules serve as exemplary advanced intermediates for the construction of more complex heterocyclic systems.

Synthetic Strategy: A Multi-Step Approach to 2-(2,6-Difluorophenyl)-5-formyl-1H-pyrrole-1-acetic acid

The synthesis of highly functionalized pyrroles often necessitates a multi-step approach that allows for the precise installation of various substituents. The following sections detail a robust and adaptable synthetic route to 2-(2,6-difluorophenyl)-5-formyl-1H-pyrrole-1-acetic acid, a representative advanced pyrrole intermediate. This strategy emphasizes mild reaction conditions and the use of readily available starting materials, making it suitable for both academic and industrial research settings.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals a convergent approach, starting from simple aromatic and aliphatic precursors.

Retrosynthesis target 2-(2,6-Difluorophenyl)-5-formyl-1H-pyrrole-1-acetic acid intermediate1 N-Alkylation & Formylation target->intermediate1 Hydrolysis pyrrole_ester Ethyl 2-(2,6-difluorophenyl)-1H-pyrrole-5-carboxylate intermediate1->pyrrole_ester paal_knorr Paal-Knorr Synthesis pyrrole_ester->paal_knorr dicarbonyl 1,4-Dicarbonyl Compound paal_knorr->dicarbonyl amine Primary Amine paal_knorr->amine

Caption: Retrosynthetic pathway for the target pyrrole derivative.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of the target compound.

Protocol 1: Synthesis of the 1,4-Dicarbonyl Precursor

This initial step involves the construction of a suitable 1,4-dicarbonyl compound, which will serve as the backbone for the pyrrole ring.

Materials:

  • 2,6-Difluorobenzaldehyde

  • Ethyl acetoacetate

  • Piperidine

  • Ethanol

  • Hydrochloric acid (1 M)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,6-difluorobenzaldehyde (1.0 eq) and ethyl acetoacetate (1.1 eq) in ethanol (5 mL/mmol of aldehyde), add piperidine (0.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with 1 M HCl and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,4-dicarbonyl precursor.

Protocol 2: Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a classic and efficient method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine.[4]

Materials:

  • 1,4-Dicarbonyl precursor from Protocol 1

  • Ammonium acetate

  • Acetic acid

Procedure:

  • In a round-bottom flask, dissolve the 1,4-dicarbonyl precursor (1.0 eq) in glacial acetic acid (10 mL/mmol).

  • Add ammonium acetate (3.0 eq) in one portion.

  • Heat the reaction mixture to reflux (approximately 118 °C) for 2-4 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by vacuum filtration, wash with water, and dry under vacuum to yield the ethyl 2-(2,6-difluorophenyl)-1H-pyrrole-5-carboxylate.

Protocol 3: N-Alkylation of the Pyrrole Ring

This step introduces the acetic acid moiety at the nitrogen atom of the pyrrole ring.

Materials:

  • Ethyl 2-(2,6-difluorophenyl)-1H-pyrrole-5-carboxylate

  • Ethyl bromoacetate

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the pyrrole ester (1.0 eq) in anhydrous DMF (10 mL/mmol), add potassium carbonate (2.0 eq).

  • Add ethyl bromoacetate (1.5 eq) dropwise to the suspension.

  • Stir the reaction mixture at 60 °C for 6-8 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the N-alkylated pyrrole diester.

Protocol 4: Formylation of the Pyrrole Ring

The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group onto the electron-rich pyrrole ring.[5]

Materials:

  • N-alkylated pyrrole diester

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Sodium acetate solution (saturated)

Procedure:

  • In a flame-dried, two-necked flask under an inert atmosphere, cool a solution of anhydrous DMF (3.0 eq) in anhydrous DCM (5 mL/mmol of pyrrole) to 0 °C.

  • Add POCl₃ (1.2 eq) dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of the N-alkylated pyrrole diester (1.0 eq) in anhydrous DCM dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by slowly adding a saturated solution of sodium acetate.

  • Stir vigorously for 1 hour, then separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude formylated product, which can be purified by column chromatography.

Protocol 5: Saponification to the Final Product

The final step is the hydrolysis of the ester groups to yield the target carboxylic acid.

Materials:

  • Formylated pyrrole diester

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (1 M)

Procedure:

  • Dissolve the formylated pyrrole diester (1.0 eq) in a mixture of THF and water (3:1, 10 mL/mmol).

  • Add LiOH (3.0 eq) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1 M HCl.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product, 2-(2,6-difluorophenyl)-5-formyl-1H-pyrrole-1-acetic acid.

Reaction Mechanisms and Key Considerations

A thorough understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis proceeds through the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. The mechanism involves the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring.

Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.

Expertise & Experience Insight: The choice of acid catalyst and solvent can significantly impact the yield and purity of the Paal-Knorr reaction. While acetic acid is commonly used, other Brønsted or Lewis acids can also be effective. For sensitive substrates, milder conditions may be necessary to prevent side reactions.

The Vilsmeier-Haack Formylation

This reaction utilizes the Vilsmeier reagent, an electrophilic iminium species, to introduce a formyl group onto an electron-rich aromatic ring.

Caption: Key steps in the Vilsmeier-Haack formylation of a pyrrole.

Trustworthiness through Self-Validation: Each protocol is designed to be self-validating through the use of standard analytical techniques such as TLC for reaction monitoring and column chromatography for purification. The expected outcomes are based on established chemical principles and analogous transformations reported in the literature.

Data Summary

The following table summarizes typical reaction conditions and expected yields for the synthesis of 2-(2,6-difluorophenyl)-5-formyl-1H-pyrrole-1-acetic acid.

StepKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1. Dicarbonyl Synth.2,6-Difluorobenzaldehyde, Ethyl acetoacetateEthanolRoom Temp.12-1675-85
2. Paal-KnorrAmmonium acetateAcetic Acid1182-480-90
3. N-AlkylationEthyl bromoacetate, K₂CO₃DMF606-885-95
4. FormylationPOCl₃, DMFDCM0 to RT2-470-80
5. SaponificationLiOHTHF/WaterRoom Temp.4-690-98

Safety and Handling

Appropriate safety precautions must be taken when handling all chemicals.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

  • Ethyl bromoacetate: A lachrymator and irritant. Handle with care in a fume hood.

  • General Precautions: Always wear appropriate PPE. Consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • "Synthesis of substituted pyrroles by addition of sulfonamides to ethyl propiol
  • "Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions - PMC.
  • "The synthesis of polyfunctional pyrroles and the investigation of the chemoselectivity of their reactions - SciSpace." SciSpace.
  • "A Review on Medicinally Important Heterocyclic Compounds." Bentham Science.
  • "Pyrrole synthesis - Organic Chemistry Portal." Organic Chemistry Portal.
  • "SAFETY DATA SHEET - Fisher Scientific." Fisher Scientific.
  • "SAFETY DATA SHEET - ThermoFisher." Thermo Fisher Scientific.
  • "CN112194607A - Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde - Google Patents.
  • "Pyrrole-2-carboxaldehyde - Organic Syntheses Procedure." Organic Syntheses.
  • "Transition Metal-Catalyzed Synthesis of Pyrroles
  • "Transferring Substituents from Alkynes to Furans and Pyrroles through Heteronorbornadienes as Intermediates: Synthesis of β - idUS." The Journal of Organic Chemistry.
  • "A Review on Medicinally Important Heterocyclic Compounds." Current Organic Synthesis.
  • "Synthesis and characterization of some new heterocyclic compounds (hydroqinazoline and thiazinone) prepared from Schiff bases derived from flucytosine drug and study of biological activity - Journal of Medicinal and Pharmaceutical Chemistry Research." Journal of Medicinal and Pharmaceutical Chemistry Research.
  • "Advances in the Synthesis of Heterocyclic Compounds and Their Applications - PMC.
  • "Organic mechanisms : reactions, stereochemistry and synthesis | Semantic Scholar." Semantic Scholar.
  • "Reactions and Mechanisms - Master Organic Chemistry." Master Organic Chemistry.
  • "Reaction mechanisms in organic synthesis - SearchWorks catalog - Stanford University." Stanford University Libraries.
  • "Writing Reaction Mechanisms in Organic Chemistry - Edition 3 - By Kenneth A. Savin Elsevier Health Inspection Copies." Elsevier.
  • "Organic Chemistry Portal." Organic Chemistry Portal.
  • "Heterocyclic compounds - pyrrole - synthesis of pyrrole - characteristic reactions of pyrrole - medicinal uses of pyrrole | PPTX - Slideshare." Slideshare.
  • "(PDF) Synthesis of pyrrole and substituted pyrroles (Review) - ResearchGate.
  • "A new fully heterogeneous synthesis of pyrrole-2-acetic acid derivatives - UNICAM." University of Camerino.
  • "Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissip
  • "Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval) - PMC.

Sources

Method

Application Note &amp; Protocol Guide: Purification and Crystallization of N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide

An in-depth guide for researchers, scientists, and drug development professionals on the effective purification and crystallization of crude N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide. Abstract N-[1-(N'-hydro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the effective purification and crystallization of crude N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide.

Abstract

N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide belongs to a class of compounds containing both an acetamide and a hydroxycarbamimidoyl (amidoxime) functional group. Such molecules are of significant interest in medicinal chemistry and drug development due to their potential as prodrugs or bioactive agents themselves. The biological activity and physicochemical properties of this compound are intrinsically linked to its purity. This document provides a comprehensive guide for the purification of crude N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide, focusing on robust crystallization techniques. We will explore the underlying principles of purification strategy, systematic solvent selection, and detailed, step-by-step protocols for achieving high-purity crystalline material suitable for downstream applications, including structural analysis and preclinical evaluation.

Introduction: The Critical Role of Purity

The compound N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide (CAS 1251422-71-5) is a polar molecule incorporating a hydrophilic amidoxime moiety and an acetamide group.[1][2] In any research or drug development pipeline, the purity of an active pharmaceutical ingredient (API) or intermediate is non-negotiable. Impurities can drastically alter biological activity, introduce toxicity, and compromise the integrity of experimental data. Crystallization is one of the most powerful techniques in chemical engineering, serving as both a critical purification step and a method for isolating a stable, well-defined solid form.[3]

This guide is designed to provide both the theoretical basis and practical protocols for researchers to develop a tailored purification and crystallization process for the title compound, even in the absence of established literature methods.

Compound Profile & Initial Considerations

A thorough understanding of the molecule's properties is the foundation of a logical purification strategy.

PropertyValue / InformationSource
Chemical Name N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide[1]
CAS Number 1251422-71-5[1]
Molecular Formula C6H13N3O2[2]
Molecular Weight 159.19 g/mol [2]
Predicted XlogP -0.7[2]
Key Functional Groups Acetamide, N'-hydroxycarbamimidoyl (Amidoxime)N/A
Predicted Solubility High polarity suggests solubility in polar solvents (water, alcohols, DMSO, DMF) and poor solubility in non-polar solvents (hexanes, toluene).[4][5]N/A
Safety Hazards May cause acute toxicity if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE) is mandatory.N/A

The low predicted XlogP value confirms the highly polar nature of the molecule, which is a key factor guiding solvent selection for both purification and crystallization.

Strategic Workflow for Purification & Crystallization

A multi-step approach is recommended to systematically remove impurities and isolate the final product in a high-purity crystalline form. This workflow ensures that each step is optimized to remove a specific class of impurities.

Purification_Crystallization_Workflow cluster_0 Phase 1: Initial Purification cluster_1 Phase 2: Crystallization cluster_2 Phase 3: Quality Control Crude Crude Product (Target + Impurities) Chromatography Column Chromatography (Silica Gel or Reversed-Phase) Crude->Chromatography Dissolve in min. solvent Solvent_Screening Systematic Solvent Screening Chromatography->Solvent_Screening Purified, Concentrated Solution or Solid Recrystallization Optimized Recrystallization (e.g., Anti-Solvent Method) Solvent_Screening->Recrystallization Select optimal solvent system Isolation Isolation & Washing (Vacuum Filtration) Recrystallization->Isolation Drying Drying (Vacuum Oven) Isolation->Drying Purity_Analysis Purity & Identity Analysis (HPLC, NMR, Melting Point) Drying->Purity_Analysis Pure_Product Pure Crystalline Product (>99% Purity) Purity_Analysis->Pure_Product Meets Specifications

Caption: Overall workflow from crude material to pure crystalline product.

Part I: Purification of Crude Material via Chromatography

Before attempting crystallization, it is often beneficial to perform a chromatographic separation to remove impurities with significantly different polarities.

Rationale for Chromatography

Crude reaction mixtures often contain unreacted starting materials, reagents, and by-products. Column chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the solvent). For a polar compound like N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide, two primary strategies can be employed:

  • Normal-Phase Chromatography: Uses a polar stationary phase (silica gel) and a less polar mobile phase. Polar compounds like our target will move slowly, allowing non-polar impurities to be washed away first.

  • Reversed-Phase Chromatography (RPC): Uses a non-polar stationary phase (like C18-silica) and a polar mobile phase (like water/acetonitrile or water/methanol).[6][7] This is often very effective for purifying highly polar molecules that may be difficult to elute from silica gel.

Protocol: Normal-Phase Column Chromatography
  • Stationary Phase Selection: Standard flash-grade silica gel (40-63 µm) is a good starting point.

  • Mobile Phase (Eluent) Selection:

    • Begin by performing Thin Layer Chromatography (TLC) to identify a suitable solvent system.

    • Test solvent systems of increasing polarity. Good starting points for polar compounds include Dichloromethane (DCM)/Methanol, Ethyl Acetate/Methanol, or Ethyl Acetate/Ethanol mixtures.

    • Aim for a solvent system that provides a Retention Factor (Rf) of 0.2-0.4 for the target compound. This generally ensures good separation on the column.

  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow it to pack under positive pressure or gravity. Ensure the packed bed is uniform and free of cracks.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of the eluent or a stronger solvent (like pure methanol) and adsorb it onto a small amount of silica gel.

    • Evaporate the solvent to get a dry, free-flowing powder ("dry loading"). This technique typically results in better separation.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen mobile phase.

    • Collect fractions and monitor their composition using TLC.

    • Combine fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure using a rotary evaporator.

Part II: High-Purity Crystallization

Crystallization is a thermodynamic process where a solute in a supersaturated solution self-assembles into a well-ordered crystal lattice, excluding impurities in the process.[3]

The Cornerstone: Systematic Solvent Screening

The choice of solvent is the most critical factor in successful crystallization.[5][8] An ideal single-crystallization solvent will exhibit the following properties:

  • The compound is sparingly soluble at room temperature.

  • The compound is highly soluble at the solvent's boiling point.

  • The compound readily forms crystals upon cooling.

  • The solvent does not react with the compound.

Solvent_Screening_Logic Start Place ~10-20 mg of compound in a test tube Add_Solvent Add candidate solvent dropwise (0.5 mL) Start->Add_Solvent Soluble_Cold Is it soluble at room temperature? Add_Solvent->Soluble_Cold Heat Heat gently to boiling Soluble_Cold->Heat No Good_Solvent GOOD 'Good' Solvent for Two-Solvent System Soluble_Cold->Good_Solvent Yes Soluble_Hot Is it soluble when hot? Heat->Soluble_Hot Cool Cool slowly to room temp, then place in ice bath Soluble_Hot->Cool Yes Poor_Solvent POOR Candidate Soluble_Hot->Poor_Solvent No Crystals_Form Do crystals form? Cool->Crystals_Form Good_Single GOOD Single-Solvent Candidate Crystals_Form->Good_Single Yes Good_Anti_Solvent GOOD Anti-Solvent Candidate Crystals_Form->Good_Anti_Solvent No (Consider for anti-solvent)

Caption: Decision tree for systematic solvent screening.

Recommended Solvents for Screening

Given the polar nature of the target compound, the following solvents (in order of decreasing polarity) are recommended for initial screening.

SolventBoiling Point (°C)Polarity IndexNotes
Water10010.2High polarity, good for polar compounds.[9]
Methanol655.1Can form hydrogen bonds. Often used with water.[10][11]
Ethanol784.3Good general-purpose polar protic solvent.[12][13]
Isopropanol (IPA)823.9Less polar than ethanol, good for inducing crystallization.
Acetonitrile825.8Polar aprotic solvent.[4]
Acetone565.1Can be a good solvent for moderately polar compounds.[9]
Ethyl Acetate774.4Medium polarity, often used as an anti-solvent.[11][14]
Dichloromethane (DCM)403.1Use with caution due to low boiling point.
Toluene1112.4Non-polar, likely to be an anti-solvent.
Heptane/Hexane98 / 69~0.1Non-polar, almost certainly an anti-solvent.
Protocol A: Single-Solvent Recrystallization

This is the simplest method and should be attempted first if a suitable solvent is identified.

  • Dissolution: Place the crude or column-purified solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent to the flask.

  • Heating: Heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the compound is just fully dissolved. Avoid adding excess solvent, as it will reduce the final yield.[8]

  • Hot Filtration (Optional): If there are insoluble impurities (dust, etc.), quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[9] This prevents premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual impurities adhering to the crystal surfaces.[8]

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol B: Two-Solvent (Anti-Solvent) Recrystallization

This method is ideal when no single solvent has the desired solubility profile. It requires a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "anti-solvent" or "poor" solvent).[8][9]

  • Dissolution: Dissolve the impure compound in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise with constant swirling. Continue adding until the solution becomes faintly cloudy (turbid), which indicates the point of saturation has been reached and precipitation is beginning.[8]

  • Clarification: If the solution becomes too cloudy, add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear or faintly turbid solution.

  • Crystallization & Isolation: Follow steps 4-8 from the Single-Solvent Recrystallization protocol. The washing solvent in step 7 should be a mixture of the good and anti-solvent, or the pure anti-solvent, always ice-cold.

Part III: Purity Assessment and Characterization

A successful purification must be verified. The following analytical techniques are essential for confirming the purity and identity of the final product.

  • Melting Point Analysis: A pure crystalline compound will have a sharp, well-defined melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.

  • High-Performance Liquid Chromatography (HPLC): This is a quantitative method to assess purity. A reverse-phase method using a C18 column with a water/acetonitrile or water/methanol mobile phase is a good starting point.[7][15] The purity can be determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the chemical structure of the isolated compound and to detect any remaining impurities. The absence of signals corresponding to impurities is a strong indicator of high purity.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Oiling Out Solution is too supersaturated; cooling is too rapid; compound has a low melting point.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. Consider using a solvent with a lower boiling point.
No Crystals Form Solution is not sufficiently supersaturated (too much solvent was added); compound is very soluble even at low temperatures.Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or adding a "seed" crystal from a previous batch.[16] If that fails, slowly evaporate some of the solvent to increase the concentration.
Poor Recovery/Yield Too much solvent was used; crystals are too fine and pass through the filter paper; premature crystallization during hot filtration.Optimize the amount of solvent used. Use a finer porosity filter paper. Ensure the filtration apparatus for hot filtration is adequately pre-heated.[9]
Colored Impurities Remain Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before the hot filtration step. Caution: Charcoal can adsorb the product as well, so use sparingly.

References

  • BenchChem Technical Support Team. (2025).
  • Unknown. (n.d.). 3.3.
  • Ministry of Food and Drug Safety. (n.d.). Analytical Methods. MFDS.
  • Various Authors. (2015). How do I make a crystal of highly polar compounds?
  • Unknown. (n.d.). How to Grow Crystals. Source not specified.
  • Noyes, W. A. (n.d.). Acetamide. Organic Syntheses Procedure.
  • Thalladi, V. R. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
  • Unknown. (n.d.). Process for the preparation of acetamide derivatives.
  • Rolland, A., et al. (n.d.).
  • Degering, E. F., & Boatright, B. (n.d.). Hydroxyurea. Organic Syntheses Procedure.
  • Unknown. (n.d.). Preparing method for hydroxyurea.
  • ChemTik. (n.d.). N-[1-(N′-hydroxycarbamimidoyl)cycloheptyl]acetamide. ChemTik.
  • NextSDS. (n.d.). N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide. NextSDS.
  • Al-Allaf, T. A. K., & Al-Lami, A. A. (2016). New Method for synthesis hydroxyurea and Some its polymers supported derivatives as new controlled release drugs. Journal of Basrah Researches ((Sciences)).
  • PubChem. (n.d.). N-[1-(n'-hydroxycarbamimidoyl)-1-methylethyl]acetamide.
  • Al-Allaf, T. A. K., & Al-Lami, A. A. (2016). New Method for synthesis hydroxyurea and Some its polymers supported derivatives as new controlled release drugs.
  • Unknown. (n.d.). Hydroxyurea and detection method and application of preparation thereof.
  • Hypha Discovery. (n.d.).
  • Lacerda, V. S., & de Sousa, V. P. (2022). Pharmaceutical Crystals: Development, Optimization, Characterization and Biopharmaceutical Aspects. IntechOpen.
  • SIELC Technologies. (2018). Separation of Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]- on Newcrom R1 HPLC column. SIELC.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis Yield of N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the synthesis of N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide (also known a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the synthesis of N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide (also known as 2-acetamido-N'-hydroxy-2-methylpropanimidamide).

The primary synthetic route involves the nucleophilic addition of hydroxylamine to 2-acetamido-2-methylpropanenitrile . However, the extreme steric hindrance at the quaternary alpha-carbon (bearing a gem-dimethyl group and an acetamido moiety) often leads to sluggish kinetics, low conversion, and competitive side reactions. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to maximize your yield and purity.

Mechanistic Overview & Reaction Pathway

Understanding the dual reactivity of hydroxylamine is critical. Hydroxylamine is an ambident nucleophile; while the nitrogen atom is softer and generally more nucleophilic (leading to the desired amidoxime), the oxygen atom can also attack the nitrile carbon under certain conditions, leading to an undesired amide byproduct[1].

ReactionPathway Nitrile 2-acetamido-2-methyl propanenitrile Target Target Amidoxime (N-attack) Nitrile->Target + NH2OH (Desired Pathway) Byproduct Amide Byproduct (O-attack / Hydrolysis) Nitrile->Byproduct + NH2OH / H2O (Undesired Pathway) NH2OH Hydroxylamine (NH2OH)

Reaction pathway showing desired N-attack vs undesired O-attack/hydrolysis.

Troubleshooting FAQs

Q1: My conversion rate is stalled at <40% even after 24 hours of reflux. Why is the reaction so sluggish? Causality: The starting nitrile features a highly sterically hindered quaternary carbon. This steric bulk severely impedes the trajectory of the incoming hydroxylamine nucleophile. Furthermore, standard protocols using hydroxylamine hydrochloride (NH₂OH·HCl) and a base (like Na₂CO₃) generate inorganic salts that can buffer the reaction sub-optimally and reduce the effective concentration of the free nucleophile[2]. Solution: Switch to a 50% w/w aqueous hydroxylamine solution. This eliminates the need for an external base, provides a massive excess of the free nucleophile, and significantly accelerates the reaction[3],[4]. If conversion remains low, apply ultrasonic irradiation to enhance mass transfer[5].

Q2: LC-MS analysis shows a major byproduct with a mass corresponding to 2-acetamido-2-methylpropanamide. How do I prevent this side reaction? Causality: The formation of the amide byproduct is a well-documented side reaction, particularly when forcing conditions (prolonged heating) are used to overcome steric hindrance. It occurs via initial attack by the oxygen atom of hydroxylamine, followed by rearrangement and elimination[1]. Solution: To suppress O-attack, you can switch the solvent system to an ionic liquid. Studies demonstrate that specific imidazolium or phosphonium-based ionic liquids selectively stabilize the transition state for N-attack, effectively eliminating the amide byproduct[4],[6]. Alternatively, a two-step approach where the nitrile is first converted to a thioamide before reacting with hydroxylamine will yield a highly pure amidoxime[1].

Q3: Can I accelerate the reaction to improve laboratory throughput? Causality: Conventional batch heating relies on thermal diffusion, which is inefficient for highly hindered substrates. Solution: Utilizing ultrasonic irradiation (sonication) creates acoustic cavitation. The resulting localized hotspots and micro-mixing drastically lower the activation energy barrier, reducing reaction times from 24 hours to under 2 hours while boosting yields[2],[5].

Diagnostic Workflow

Use the following logic tree to diagnose and resolve suboptimal synthesis outcomes based on your LC-MS or HPLC data.

Troubleshooting Start Issue: Low Yield of Target Amidoxime Check Analyze Reaction Mixture (LC-MS) Start->Check Unreacted High Unreacted Nitrile (Low Conversion) Check->Unreacted Steric Hindrance Amide High Amide Byproduct (Side Reaction) Check->Amide O-attack favored Sol1 Increase NH2OH to 3-5 eq Use 50% aq. NH2OH Apply Ultrasound (45°C) Unreacted->Sol1 Sol2 Switch to Ionic Liquid Solvent or use Thioamide intermediate Amide->Sol2

Troubleshooting workflow for diagnosing and resolving low amidoxime synthesis yields.

Quantitative Optimization Data

The following table summarizes the expected outcomes when modifying reaction parameters for sterically hindered nitriles based on literature precedents[2],[4],[6],[5].

MethodReagentsSolvent SystemTemp (°C)TimeExpected YieldAmide Byproduct
Standard Batch Nitrile + NH₂OH·HCl + Na₂CO₃Ethanol80 (Reflux)24 h~45 - 55%15 - 20%
Aqueous Method Nitrile + 50% aq. NH₂OHIsopropanol / H₂O6012 h~75 - 82%5 - 8%
Ultrasound Nitrile + 50% aq. NH₂OHEthanol / H₂O45 (Sonication)1.5 h~85 - 89%< 2%
Ionic Liquid Nitrile + 50% aq. NH₂OH[bmim][PF₆]606 h~90 - 94%0%

Validated Experimental Protocols

Protocol A: High-Yield Aqueous Hydroxylamine Method

This self-validating protocol utilizes a high concentration of free nucleophile to overcome steric hindrance without the buffering issues of hydrochloride salts.

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 10.0 mmol of 2-acetamido-2-methylpropanenitrile.

  • Reagent Addition: Slowly add 30.0 mmol (3.0 eq) of a 50% w/w aqueous hydroxylamine solution. (Validation check: The mixture will initially appear biphasic and cloudy).

  • Solvent Integration: Add 15 mL of isopropyl alcohol. (Validation check: The mixture should transition to a clear, homogeneous solution within 5 minutes of stirring, ensuring optimal contact between the hindered nitrile and the nucleophile).

  • Reaction: Heat the mixture to 60 °C and stir for 12 hours. Monitor via LC-MS. (Validation check: Complete disappearance of the nitrile peak and emergence of a highly polar amidoxime peak).

  • Isolation: Cool the reaction mixture to 0–5 °C in an ice bath. (Validation check: A white crystalline solid of N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide will spontaneously precipitate).

  • Purification: Filter the crystals under vacuum, wash sequentially with 10 mL of ice-cold water and 5 mL of cold diethyl ether, then dry under high vacuum.

Protocol B: Rapid Ultrasound-Assisted Synthesis

Ideal for high-throughput synthesis, utilizing acoustic cavitation to bypass standard thermal diffusion limits.

  • Preparation: Combine 10.0 mmol of the nitrile and 30.0 mmol of 50% aq. hydroxylamine in 10 mL of ethanol in a heavy-walled glass tube.

  • Sonication: Place the sealed tube in an ultrasonic bath (40 kHz) maintained at 45 °C. Sonicate for 1.5 hours. (Validation check: The mechanical cavitation will create a micro-emulsion if any transient phase separation occurs, driving the reaction forward rapidly).

  • Monitoring & Workup: Sample the reaction at 1.5 hours; LC-MS should indicate >95% conversion. Concentrate the ethanol under reduced pressure. The remaining aqueous residue will crystallize upon standing. Filter and dry as described in Protocol A.

References

  • Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors Source: nih.gov
  • Method of manufacturing high purity amidoximes from hydroxylamine and nitriles (WO2000032565A1)
  • Optimizing reaction conditions for the synthesis of amidoximes
  • An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine Source: rsc.org (Organic & Biomolecular Chemistry)
  • Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes Source: rsc.org (Journal of the Chemical Society C)
  • Synthesis of amidoximes using an efficient and rapid ultrasound method Source: researchg

Sources

Optimization

Reducing degradation of N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive troubleshooting guide to address the specific stability challenges associated with N-[1-(N'-hydroxycarbamimi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive troubleshooting guide to address the specific stability challenges associated with N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide .

Because this compound features an amidoxime group (-C(=NOH)NH2) linked to an isobutyryl-acetamide backbone, it is highly sensitive to hydrolytic and thermal degradation. The protocols and insights below are designed to help you establish a self-validating system to ensure >99% compound integrity during long-term storage and experimental workflows.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does my sample degrade rapidly when stored in an aqueous buffer? The Causality: The amidoxime group is highly susceptible to acid-catalyzed hydrolysis. In acidic media (pH < 6), the oxime nitrogen becomes protonated, which drastically increases the electrophilicity of the adjacent carbon. This facilitates a nucleophilic attack by water, leading to the cleavage of the C=N bond and the irreversible formation of the corresponding amide or carboxylic acid[1]. The Solution: If aqueous storage is absolutely unavoidable for short-term experiments, maintain the solution at a slightly alkaline pH (7.5 - 8.5). Amidoximes remain predominantly unprotonated and stable in mildly alkaline conditions at room temperature for weeks[1]. However, for long-term storage, the compound must be kept as a lyophilized solid.

Q2: I observed a new degradation peak in my LC-MS after drying the compound in a vacuum oven at 60°C. What happened? The Causality: Thermal stress induces dehydration and intramolecular side reactions. At elevated temperatures (>50°C), amidoximes undergo thermal dehydration, losing a molecule of water to form nitriles (-C≡N)[1]. Furthermore, prolonged heat exposure can cause the acetamide moiety to degrade. The Solution: Never exceed 30°C during solvent removal. Always use lyophilization (freeze-drying) or a centrifugal vacuum concentrator (e.g., SpeedVac) operated at room temperature to remove aqueous solvents.

Q3: Does atmospheric exposure affect the solid compound over time? The Causality: Yes. While amidoximes are not acutely hygroscopic, prolonged exposure to ambient humidity provides the trace water necessary for slow, solid-state hydrolysis. Additionally, the N-hydroxy group is susceptible to auto-oxidation in the presence of light and oxygen, which leads to the loss of amidoxime ligands and an increase in carboxylate groups over extended periods[2]. The Solution: Store the solid powder in amber glass vials, backfilled with an inert gas (Argon or Nitrogen), and keep desiccated at -20°C or -80°C.

Part 2: Mechanistic Degradation Pathways

Degradation Compound N-[1-(N'-hydroxycarbamimidoyl)- 1-methylethyl]acetamide Acid Acidic Aqueous Storage (pH < 4) Compound->Acid Exposure Heat Thermal Stress (> 60°C) Compound->Heat Exposure Optimal Optimal Storage (Dry, -20°C, Argon) Compound->Optimal Controlled Hydrolysis Amidoxime Hydrolysis (Forms Amide/Carboxylic Acid) Acid->Hydrolysis Nucleophilic Attack Nitrile Dehydration (Forms Nitrile) Heat->Nitrile Loss of H2O Stable Stable Compound (> 99% Integrity) Optimal->Stable Preserved

Mechanistic pathways of amidoxime degradation and stabilization strategies.

Part 3: Quantitative Stability Profile

To assist in experimental planning, the following table summarizes the expected half-life and integrity of N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide under various storage conditions based on amidoxime stability kinetics[1].

Storage ConditionPhysical StateTemppHExpected Integrity / Half-Life
Optimal Solid Lyophilized Powder (Argon)-20°CN/A> 24 months (>99% intact)
Ambient Solid Powder (Air/Light exposed)25°CN/A~3-6 months (gradual oxidation)
Alkaline Aqueous 0.1 M Buffer25°C8.5Stable for Weeks
Acidic Aqueous 0.1 M Buffer25°C3.0< 48 hours (rapid hydrolysis)
Heated Aqueous Any Buffer80°CAny< 2 hours (thermal cleavage)

Part 4: Self-Validating Storage Workflow & Protocols

To guarantee reproducibility, implement the following step-by-step methodology. This protocol acts as a self-validating system by enforcing Quality Control (QC) checks before and after storage.

Step 1: Baseline Purity Verification (Pre-Storage QC)

  • Analyze the synthesized or received compound via LC-MS and 1H NMR (in DMSO-d6).

  • Validation Check: Ensure the N-OH proton is clearly visible (typically ~9-10 ppm) and the amidine NH2 protons are intact. This establishes your baseline purity.

Step 2: Aliquoting

  • Dissolve the compound in LC-MS grade Acetonitrile/Water (50:50) at a known stock concentration.

  • Aliquot the solution into single-use amber glass vials. Causality: Creating single-use aliquots prevents repeated freeze-thaw cycles, which introduce condensation and drive solid-state hydrolysis.

Step 3: Lyophilization (Thermal Control)

  • Freeze the aliquots at -80°C for 2 hours.

  • Transfer to a lyophilizer. Maintain the shelf temperature strictly below 20°C and vacuum < 0.1 mbar for 24-48 hours until completely dry. Causality: Avoiding heat prevents the thermal dehydration of the amidoxime into a nitrile[1].

Step 4: Inert Gas Purging

  • Backfill the lyophilizer chamber (or a secondary glovebox) with high-purity Argon.

  • Cap the vials tightly with PTFE-lined septa. Causality: Argon is heavier than air and displaces oxygen, preventing the auto-oxidation of the N-hydroxy group[2].

Step 5: Long-Term Storage & Reconstitution (Post-Storage QC)

  • Store the sealed vials at -20°C or -80°C in a desiccator.

  • Validation Check: Upon use, reconstitute the vial immediately before the experiment. Run a rapid LC-MS check on the first reconstituted vial of a batch to validate that purity remains >98% compared to the Step 1 baseline. Discard any unused reconstituted portions after 24 hours.

Workflow Start Synthesized Compound QC Initial QC (LC-MS / NMR) Start->QC Aliquoting Aliquot into Amber Vials QC->Aliquoting >98% Purity Drying Lyophilization (Temp < 30°C) Aliquoting->Drying Aqueous removal Inert Argon Backfill & PTFE Seal Drying->Inert Prevent oxidation Storage Long-Term Storage (-20°C to -80°C) Inert->Storage Temp control

Standardized workflow for the processing and long-term storage of amidoxime derivatives.

References

  • Title: Cyclic Imide Dioximes: Formation and Hydrolytic Stability Source: Industrial & Engineering Chemistry Research (ACS Publications) URL: [Link]

  • Title: Investigations into the Reusability of Amidoxime-Based Polymeric Adsorbents for Seawater Uranium Extraction Source: Industrial & Engineering Chemistry Research (OSTI.GOV / US Department of Energy) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Cross-Validation of In Vitro Assays for Novel Enzyme Inhibitors: A Case Study with N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide

Introduction For researchers, scientists, and drug development professionals, the robust characterization of novel chemical entities is paramount. This guide provides an in-depth, technical comparison of in vitro assays...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

For researchers, scientists, and drug development professionals, the robust characterization of novel chemical entities is paramount. This guide provides an in-depth, technical comparison of in vitro assays for the hypothetical evaluation of N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide, a compound whose therapeutic potential is yet to be fully elucidated. The central chemical feature of this molecule is the N'-hydroxycarbamimidoyl (hydroxyguanidine) group. This moiety bears a strong structural resemblance to the guanidinium group of L-arginine, the endogenous substrate for critical enzymes such as arginase and nitric oxide synthase (NOS).[1] This structural analogy forms the scientific basis for hypothesizing that N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide may act as an inhibitor of these enzymes.

The interplay between arginase and NOS is a critical regulatory axis in numerous physiological and pathological processes.[1][2][3][4] Arginase competes with NOS for their common substrate, L-arginine, thereby modulating the production of nitric oxide (NO), a key signaling molecule.[2][3] Dysregulation of this pathway is implicated in cardiovascular diseases, cancer, and inflammatory conditions.[2][5] Therefore, identifying and characterizing inhibitors of these enzymes is a significant focus in drug discovery.

This guide will provide a framework for the cross-validation of in vitro assays to characterize the inhibitory activity of our compound of interest against both arginase and nitric oxide synthase. We will delve into the experimental protocols for widely used biochemical assays, present hypothetical data in a clear, comparative format, and explain the causality behind experimental choices.

Rationale for Target Selection and Assay Strategy

The hydroxyguanidine functional group is a known pharmacophore in various enzyme inhibitors.[6][7][8] Its ability to mimic the substrate L-arginine makes arginase and NOS prime targets for inhibition by N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide. To comprehensively evaluate its inhibitory potential, a cross-validation approach using multiple assay formats is essential.[9] This strategy enhances confidence in the results by demonstrating that the observed activity is not an artifact of a specific assay technology.[10] We will compare two distinct assay methodologies for each enzyme target: a traditional colorimetric assay and a modern fluorescence-based assay.

Cross-Validation of In Vitro Arginase Inhibition Assays

Arginase catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[11] We will compare a colorimetric assay that detects the production of urea with a fluorescence-based assay that directly measures the consumption of a modified substrate.

Experimental Protocols
1. Colorimetric Arginase Assay (Urea Detection)

This widely used method quantifies the amount of urea produced by the arginase-catalyzed reaction. The urea is then reacted with a chromogen to produce a colored product that can be measured spectrophotometrically.[12]

Protocol:

  • Enzyme Activation: Pre-incubate recombinant human arginase I with MnCl2 in Tris-HCl buffer (pH 7.4) to ensure full enzymatic activity.

  • Inhibitor Pre-incubation: In a 96-well plate, add the test compound, N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide, at various concentrations. Include a known inhibitor (e.g., ABH) as a positive control and a vehicle control (e.g., DMSO).[13] Add the activated arginase enzyme to all wells except the background control. Incubate for a defined period (e.g., 30 minutes) to allow for inhibitor binding.

  • Enzymatic Reaction: Initiate the reaction by adding a solution of L-arginine. Incubate at 37°C for a fixed time (e.g., 25 minutes).[13]

  • Reaction Termination and Color Development: Stop the reaction by adding an acidic solution. Add a solution containing a chromogen that reacts specifically with urea (e.g., α-isonitrosopropiophenone).[5] Heat the plate to facilitate the color-forming reaction.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 430 nm or 570 nm depending on the specific chromogen used).[12][14]

  • Data Analysis: Subtract the background absorbance. Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Workflow for Colorimetric Arginase Assay:

A Enzyme Activation (Arginase + MnCl2) B Inhibitor Pre-incubation (Enzyme + Inhibitor) A->B C Enzymatic Reaction (Add L-arginine) B->C D Reaction Termination & Color Development (Add Acid & Chromogen) C->D E Data Acquisition (Measure Absorbance) D->E F Data Analysis (Calculate IC50) E->F

Caption: Workflow for the colorimetric arginase inhibition assay.

2. Fluorescence-Based Arginase Assay

This high-throughput method utilizes a modified substrate or a fluorescent probe to directly or indirectly measure arginase activity.[15] Some formats use a thio-substrate that releases a thiol upon cleavage, which then reacts with a fluorogenic probe.

Protocol:

  • Reagent Preparation: Prepare solutions of recombinant human arginase I, the test compound, a known inhibitor, and the thioarginine substrate and detection reagent.[16]

  • Assay Assembly: In a 384-well plate, add the test compound at various concentrations. Add the arginase enzyme and incubate to allow for inhibitor binding.

  • Enzymatic Reaction and Signal Generation: Initiate the reaction by adding the thioarginine substrate and the detection reagent. As the enzyme cleaves the thioarginine, the released thiol reacts with the detection reagent to produce a fluorescent signal.[15]

  • Data Acquisition: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic or endpoint mode.

  • Data Analysis: Calculate the rate of the reaction from the kinetic data or the endpoint fluorescence. Determine the percent inhibition and calculate the IC50 value.

Workflow for Fluorescence-Based Arginase Assay:

A Assay Assembly (Enzyme + Inhibitor) B Reaction Initiation (Add Thioarginine Substrate & Probe) A->B C Signal Generation (Thiol reaction with probe) B->C D Data Acquisition (Measure Fluorescence) C->D E Data Analysis (Calculate IC50) D->E

Caption: Workflow for the fluorescence-based arginase inhibition assay.

Comparative Data (Hypothetical)
ParameterColorimetric Assay (Urea Detection)Fluorescence-Based AssayJustification for Expected Results
IC50 (Compound X) 1.5 µM1.2 µMSimilar IC50 values are expected, validating the inhibitory potency across different detection methods. Minor variations can occur due to different substrates and reaction conditions.
Z'-factor 0.750.85The fluorescence-based assay is expected to have a higher Z'-factor, indicating a larger assay window and greater suitability for high-throughput screening.[17]
Throughput Moderate (96-well)High (384-well)The homogeneous "mix-and-read" format of the fluorescent assay allows for higher throughput.[15]
Interference Compounds absorbing at the detection wavelength may interfere. High urea content in biological samples can be problematic.[18]Fluorescent compounds can interfere.[16]Each assay type has its own potential for compound interference, which must be considered during hit validation.

Cross-Validation of In Vitro Nitric Oxide Synthase (NOS) Inhibition Assays

NOS catalyzes the oxidation of L-arginine to produce nitric oxide (NO) and L-citrulline.[19] We will compare a colorimetric assay based on the Griess reaction, which detects a stable breakdown product of NO, with a fluorescence-based assay.

Experimental Protocols
1. Colorimetric NOS Assay (Griess Reagent System)

This assay measures the accumulation of nitrite (NO2-), a stable and nonvolatile breakdown product of NO.[20] The protocol often includes nitrate reductase to convert any nitrate (NO3-) also formed back to nitrite, ensuring the measurement of total NO production.[21]

Protocol:

  • Sample Preparation: Prepare cell or tissue lysates containing NOS, or use purified recombinant NOS.

  • Inhibitor Pre-incubation: In a 96-well plate, add the test compound at various concentrations, a known NOS inhibitor (e.g., L-NAME) as a positive control, and a vehicle control. Add the NOS-containing sample or purified enzyme. Incubate to allow for inhibitor binding.

  • Enzymatic Reaction: Initiate the reaction by adding a reaction mixture containing L-arginine and necessary cofactors (NADPH, FAD, FMN, and tetrahydrobiopterin).[12] Incubate at 37°C.

  • Nitrate Reduction (Optional but Recommended): Add nitrate reductase to convert nitrate to nitrite.

  • Color Development: Add the Griess Reagents (sulfanilamide and N-1-naphthylethylenediamine dihydrochloride) which react with nitrite in an acidic solution to form a colored azo compound.[19][20]

  • Data Acquisition: Measure the absorbance at 540 nm.[12][19]

  • Data Analysis: Generate a nitrite standard curve to quantify the amount of NO produced. Calculate the percent inhibition and determine the IC50 value.

Workflow for Colorimetric NOS Assay:

A Inhibitor Pre-incubation (Enzyme + Inhibitor) B Enzymatic Reaction (Add L-arginine & Cofactors) A->B C Nitrate Reduction (Convert NO3- to NO2-) B->C D Color Development (Add Griess Reagents) C->D E Data Acquisition (Measure Absorbance) D->E F Data Analysis (Calculate IC50) E->F

Caption: Workflow for the colorimetric NOS inhibition assay.

2. Fluorescence-Based NOS Assay

This type of assay often uses a probe that becomes fluorescent upon reaction with NO. Diaminofluoresceins (DAFs) are common examples of such probes.

Protocol:

  • Cell Loading (for cell-based assays): If using a cell-based assay, load the cells with a cell-permeable NO-sensitive fluorescent dye.

  • Inhibitor Pre-incubation: In a microplate, add the test compound at various concentrations, a positive control inhibitor, and a vehicle control. Add the NOS-containing sample or the loaded cells.

  • Enzymatic Reaction and Signal Generation: Initiate the reaction by adding L-arginine and cofactors (for biochemical assays) or by stimulating the cells to produce NO. The NO produced reacts with the fluorescent probe, leading to an increase in fluorescence.

  • Data Acquisition: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition based on the fluorescence signal and determine the IC50 value.

Workflow for Fluorescence-Based NOS Assay:

A Inhibitor Pre-incubation (Enzyme/Cells + Inhibitor) B Reaction Initiation & Signal Generation (Add Substrate/Stimulant) A->B C Data Acquisition (Measure Fluorescence) B->C D Data Analysis (Calculate IC50) C->D

Caption: Workflow for the fluorescence-based NOS inhibition assay.

Comparative Data (Hypothetical)
ParameterColorimetric Assay (Griess Reagent)Fluorescence-Based AssayJustification for Expected Results
IC50 (Compound X) 5.2 µM4.8 µMConsistent IC50 values across both assay formats would provide strong evidence for the compound's inhibitory activity against NOS.
Sensitivity Detects low µM concentrations of nitrite.[20]Can be more sensitive depending on the probe used.Fluorescence-based assays often offer higher sensitivity, allowing for the use of lower enzyme concentrations.
Specificity The Griess reaction is specific for nitrite.The specificity depends on the probe; some probes can react with other reactive nitrogen species.It is crucial to characterize the specificity of the fluorescent probe to avoid misleading results.
Application Well-suited for biochemical assays with purified enzymes or lysates.[21]Can be adapted for both biochemical and cell-based assays, providing more physiologically relevant data.The ability to use fluorescence-based assays in living cells is a significant advantage for studying inhibitor activity in a more complex biological context.

Conclusion

The cross-validation of in vitro assays is a cornerstone of rigorous drug discovery.[9] By employing multiple, mechanistically distinct assay formats for each biological target, researchers can build a comprehensive and reliable profile of a novel compound's activity. For a compound like N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide, with a clear structural rationale for targeting arginase and nitric oxide synthase, the comparative analysis of colorimetric and fluorescence-based assays provides a robust framework for its initial characterization.

This guide has outlined the experimental protocols and expected comparative performance of these assays. The hypothetical data illustrates how concordant results from different methodologies strengthen the confidence in the observed biological activity and provide a solid foundation for further preclinical development. As senior application scientists, it is our responsibility to champion such thorough and self-validating experimental designs to ensure the integrity and translational potential of our findings.

References

  • Chinard, F. P. (1952). Photometric estimation of proline and ornithine. Journal of Biological Chemistry, 199(1), 91-95.
  • A Colorimetric Microplate Assay Method for High Throughput Analysis of Arginase Activity in Vitro. PMC. Available at: [Link]

  • High-Throughput Fluorescence-Based Activity Assay for Arginase-1. PubMed. Available at: [Link]

  • Development and optimization of the fluorescence-based Arginase-1... ResearchGate. Available at: [Link]

  • Arginase Activity Colorimetric Assay Kit. MilliporeSigma. Available at: [Link]

  • Ultra Sensitive Assay for Nitric Oxide Synthase. Oxford Biomedical Research. Available at: [Link]

  • ARG1 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]

  • In vitro comparison of inhibitors of inducible nitric oxide synthase in a macrophage model. Europe PMC. Available at: [Link]

  • Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. BioAssay Systems. Available at: [Link]

  • Arginase Assay Kits. Biocompare. Available at: [Link]

  • Arginase Inhibitor Screening Services. BioAssay Systems. Available at: [Link]

  • Arginase inhibitors. Genesis Drug Discovery & Development. Available at: [Link]

  • Hydroxyamidine and hydroxyguanidine compounds as urokinase inhibitors. Google Patents.
  • Arginase inhibitory activity of several natural polyphenols using a novel in vitro test on purified bovine arginase. ResearchGate. Available at: [Link]

  • ARG2 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]

  • ARGINASE: A CRITICAL REGULATOR OF NITRIC OXIDE SYNTHESIS AND VASCULAR FUNCTION. PMC. Available at: [Link]

  • Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. ResearchGate. Available at: [Link]

  • Allosteric inhibitors of inducible nitric oxide synthase dimerization discovered via combinatorial chemistry. PNAS. Available at: [Link]

  • Nitric Oxide Synthase Inhibitors That Interact with Both Heme Propionate and Tetrahydrobiopterin Show High Isoform Selectivity. Journal of Medicinal Chemistry. Available at: [Link]

  • Arginine metabolism by arginase and nitric oxide synthase (NOS) and involvement in physiologic pathways. ResearchGate. Available at: [Link]

  • Phytochemical Analysis, Computational Study, and in vitro Assay of Etlingera elatior Inflorescence Extract Towards Inducible Nitric Oxide Synthase. Taylor & Francis Online. Available at: [Link]

  • Synthesis of Arginase Inhibitors: An Overview. PMC. Available at: [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Available at: [Link]

  • Arginine and nitric oxide synthase: regulatory mechanisms and cardiovascular aspects. PubMed. Available at: [Link]

  • Nitric oxide biosynthesis, nitric oxide synthase inhibitors and arginase competition for L-arginine utilization. Semantic Scholar. Available at: [Link]

  • Evaluation of Enzyme Inhibitors in Drug Discovery. Wiley Online Library. Available at: [Link]

  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Available at: [Link]

  • N-hydroxyl derivatives of guanidine based drugs as enzymatic NO donors. PubMed. Available at: [Link]

  • Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents. PubMed. Available at: [Link]

  • Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents. ACS Publications. Available at: [Link]

Sources

Comparative

Benchmarking metal chelation efficiency of N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Thermodynamic profiling, structural causality, and comparative benchmarking of amidoxime-based small-molecule chelators. Exe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Thermodynamic profiling, structural causality, and comparative benchmarking of amidoxime-based small-molecule chelators.

Executive Summary & Structural Causality

The compound N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide (CAS: 1251422-71-5) [1] represents a highly specialized class of small-molecule chelators. While macroscopic poly(amidoxime) resins are the industry standard for extracting uranium (UO₂²⁺) from seawater and heavy metals from industrial wastewater[2], their polymeric nature inherently limits mass transfer and reaction kinetics.

By isolating the amidoxime pharmacophore into a discrete small molecule, this compound overcomes solid-liquid diffusion barriers. The structural brilliance of this specific molecule lies in its gem-dimethyl group (the "1-methylethyl" moiety). From a mechanistic standpoint, this bulky group induces a Thorpe-Ingold effect (steric compression). By restricting the rotational degrees of freedom of the carbon backbone, the molecule is pre-organized into a conformation that heavily favors chelation. This pre-organization significantly lowers the entropic penalty ( ΔS ) during the formation of the metal-ligand complex, driving a highly favorable Gibbs free energy ( ΔG ) of binding.

The Mechanistic Basis of Amidoxime Chelation

The primary chelating moiety of the molecule is the amidoxime group (–C(NH₂)=NOH). Amidoxime ligands are uniquely suited for coordinating with transition metals (Cu²⁺, Pb²⁺, Fe³⁺) and actinides (UO₂²⁺) while ignoring abundant alkali and alkaline earth metals (Na⁺, K⁺, Ca²⁺, Mg²⁺)[2].

The chelation is a bidentate process. The lone pairs of electrons on the oxime oxygen and the imine nitrogen act as electron donors to the empty d or f orbitals of the target metal ion. This interaction forms a highly stable five-membered chelate ring[3][4]. The process is initiated by the formation of a diffusion-controlled electrostatic ion pair, followed by the rate-limiting displacement of hydration water molecules from the metal's coordination sphere[3].

ChelationMechanism M Free Metal Ion (e.g., UO2²⁺, Cu²⁺) IC Electrostatic Ion Pair (Diffusion Controlled) M->IC + Ligand L Amidoxime Ligand (Deprotonated) L->IC CC 5-Membered Chelate Ring (Bidentate Coordination) IC->CC H₂O Displacement (Rate-Limiting)

Caption: Thermodynamic progression of amidoxime bidentate metal chelation via water displacement.

Comparative Benchmarking: Efficacy and Selectivity

To objectively evaluate N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide, we must benchmark it against standard chelating agents used in environmental remediation and clinical metallo-pharmacology:

  • EDTA: The ubiquitous broad-spectrum chelator.

  • Deferoxamine (DFO): The clinical gold standard for iron overload.

  • Poly(amidoxime) Resins: The industrial standard for uranium and heavy metal extraction[5].

Table 1: Quantitative Benchmarking of Chelating Agents
ChelatorPrimary Target(s)Binding Affinity (Log β)Kinetics (Equilibration)Selectivity ProfileEnvironmental Persistence
N-[...]-acetamide UO₂²⁺, Cu²⁺, Pb²⁺~16.3 (for UO₂²⁺ ML₂)*Rapid (< 10 mins)High for Actinides/TransitionLow (Small molecule)
EDTA Broad Spectrum18.8 (Cu²⁺)InstantaneousVery Low (Binds Ca²⁺/Mg²⁺)Extremely High
Deferoxamine Fe³⁺31.0 (Fe³⁺)ModerateExtremely High for Fe³⁺Low (Biodegradable)
Poly(amidoxime) UO₂²⁺, Heavy Metals~15 - 20 (Apparent)Slow (Diffusion-limited)High (Matrix dependent)High (Solid Support)

*Note: Log β values for amidoxime small molecules forming 1:2 (ML₂) complexes with uranyl ions typically exceed 16.0, demonstrating exceptional thermodynamic stability[4].

Key Insights:

  • Versus EDTA: While EDTA binds almost instantly, it suffers from poor selectivity, rapidly depleting essential calcium and magnesium in biological or environmental matrices. The amidoxime compound ignores Group IA/IIA metals, preserving matrix integrity[2].

  • Versus Poly(amidoxime): Polymeric resins suffer from ionic cross-linking on their surface during adsorption, which restricts the inward diffusion of metal ions and leaves internal amidoxime groups unutilized. As a small molecule, our target compound achieves 100% stoichiometric utilization with rapid equilibration times.

Self-Validating Experimental Workflows

To empirically validate the chelation efficiency of this compound, researchers must employ a dual-pronged approach. Relying solely on apparent binding constants can be misleading due to matrix effects. Therefore, we utilize Isothermal Titration Calorimetry (ITC) for absolute thermodynamic profiling, cross-validated by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for functional efficacy in competitive environments.

Protocol 1: Thermodynamic Profiling via ITC

Causality: ITC directly measures the heat released or absorbed during the binding event. This allows for the simultaneous determination of stoichiometry ( n ), enthalpy ( ΔH ), and entropy ( ΔS ), proving whether the Thorpe-Ingold pre-organization successfully reduced the entropic penalty.

  • Buffer Preparation: Prepare a 50 mM HEPES buffer at pH 7.4. Crucial Step: The pH must be maintained below 8.0 to prevent the precipitation of metal hydroxides (e.g., Cu(OH)₂), but high enough to allow metal-assisted deprotonation of the oxime group[3].

  • Ligand Loading: Load 0.1 mM of N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide into the ITC cell.

  • Titration: Inject 1.0 mM of the target metal salt (e.g., UO₂(NO₃)₂ or CuCl₂) from the syringe in 2 µL aliquots at 180-second intervals.

  • Data Integration: Fit the resulting thermogram to a one-site or two-site binding model to extract the dissociation constant ( Kd​ ).

Protocol 2: Competitive Matrix Assay via ICP-MS

Causality: Thermodynamic affinity does not always translate to real-world efficacy due to competing ions (e.g., Vanadium in seawater). ICP-MS provides a functional readout of the chelator's selectivity.

  • Matrix Simulation: Prepare simulated seawater spiked with 5 ppm UO₂²⁺, 5 ppm Cu²⁺, and an excess (50 ppm) of competing V⁵⁺ and Ca²⁺.

  • Chelation: Introduce the amidoxime compound at a 1:1 molar equivalent to the target metals. Incubate for 15 minutes at 25°C.

  • Separation: Utilize a short-path size exclusion column or rapid solvent extraction to separate the metal-ligand complexes from free unchelated ions.

  • Quantification: Analyze the free ion fraction via ICP-MS to calculate the exact extraction efficiency and selectivity coefficients.

Workflow Prep Ligand Preparation (HEPES Buffer pH 7.4) ITC Isothermal Titration Calorimetry (Determine ΔH, ΔS, Kd) Prep->ITC ICP ICP-MS Competitive Assay (Simulated Matrix) Prep->ICP Data Thermodynamic & Kinetic Benchmarking ITC->Data ICP->Data

Caption: Self-validating experimental workflow combining thermodynamic profiling and competitive binding assays.

Conclusion

N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide is a highly optimized small-molecule chelator. By combining the proven bidentate coordination chemistry of the amidoxime group with the steric pre-organization of a gem-dimethyl backbone, it achieves rapid, high-affinity chelation of transition metals and actinides. Compared to broad-spectrum agents like EDTA, it offers superior selectivity; compared to poly(amidoxime) resins, it offers vastly accelerated kinetics and stoichiometric efficiency. For researchers developing novel metallo-pharmaceuticals or advanced liquid-phase metal extraction systems, this compound serves as an ideal structural scaffold.

References

  • NextSDS. "N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide - Chemical Substance Information." NextSDS Database.
  • Das, S., et al. "Poly(amidoxime) Resins for Efficient and Eco-friendly Metal Extraction." ACS Omega, 2022.
  • Perlepes, S. P., et al. "Synthetic and Structural Chemistry of Uranyl-Amidoxime Complexes: Technological Implications." MDPI Molecules, 2023.
  • Lutfor, M. R., et al. "Poly(amidoxime) from polymer-grafted Khaya cellulose: An excellent medium for the removal of transition metal cations from aqueous solution." BioResources, 2016.
  • Wang, Y., et al. "Amidoxime-Functionalized Macroporous Carbon Self-Refreshed Electrode Materials for Rapid and High-Capacity Removal of Heavy Metal from Water." PubMed Central (PMC), 2019.

Sources

Safety & Regulatory Compliance

Safety

N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide proper disposal procedures

As a Senior Application Scientist, I have structured this operational guide to move beyond generic safety data sheets. N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide (CAS: 1251422-71-5) is a highly specialized or...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this operational guide to move beyond generic safety data sheets. N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide (CAS: 1251422-71-5) is a highly specialized organic intermediate. Proper disposal and handling require an intimate understanding of its functional groups—specifically, the reactive amidoxime moiety and the acetamide linkage. This protocol provides field-proven, self-validating methodologies to ensure your laboratory maintains stringent safety and regulatory compliance.

Chemical Profiling & Hazard Causality

N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide features an isopropyl-linked acetamide and an amidoxime (N'-hydroxycarbamimidoyl) group. From an operational standpoint, the amidoxime group dictates the chemical's reactivity and disposal requirements .

Amidoximes are potent bidentate ligands that readily chelate transition metals [3]. In the presence of metals like Cu(II), Ni(II), or Fe(III), amidoximes can undergo metal-catalyzed cyclization or degradation, altering their stability and generating unpredictable exothermic reactions in mixed waste streams. Furthermore, exposure to strong oxidizing agents can trigger the release of nitric oxide (NO) gas and the formation of nitriles. The acetamide group is generally stable but remains susceptible to hydrolysis under extreme pH conditions, yielding acetic acid and corresponding amines.

Because of these reactive pathways, disposal protocols must strictly isolate this compound from heavy metal waste streams and strong oxidizers, relying on high-temperature incineration as the ultimate destruction method [2].

Quantitative Hazard Data & PPE Specifications

According to authoritative substance databases, this compound presents multiple acute hazards [1]. The table below summarizes the quantitative hazard data and the causality behind the required personal protective equipment (PPE).

Hazard ClassGHS CodeToxicological CausalityRequired PPE & Engineering Control
Acute Tox. 4 H302, H312, H332Systemic absorption via skin/lungs; amidoxime metabolism interferes with cellular respiration.Double-layer nitrile gloves, tight-fitting safety goggles, Fume hood (face velocity >100 fpm).
Skin Irrit. 2 H315Electrophilic/nucleophilic interactions of the amidoxime group with epidermal proteins.Chemically resistant lab coat; impermeable apron for handling >100g quantities.
Eye Irrit. 2A H319Direct contact causes localized, acute mucosal inflammation.Face shield worn over safety goggles if handling concentrated solutions (>0.1M).
STOT SE 3 H336Potential CNS depression or respiratory tract irritation upon inhalation of aerosolized particulates.NIOSH-approved respirator (N95/P100) if handling dry powder outside of primary containment.

Operational Waste Segregation & Disposal Plan

The Environmental Protection Agency (EPA) mandates that such hazardous organic constituents be managed under Resource Conservation and Recovery Act (RCRA) guidelines [2]. To prevent dangerous in-situ reactions, follow this self-validating segregation protocol.

Step 1: Source Segregation & Compatibility Verification

  • Action: Strictly separate N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide waste from transition metal salts (e.g., Cu, Ni, Fe) and strong oxidizers (e.g., peroxides, permanganates).

  • Causality: Prevents metal-catalyzed degradation or toxic NO gas evolution within the sealed waste container [3].

  • Validation Check: Review the laboratory waste log for the designated container. Ensure no metal catalysts or oxidizing reagents have been deposited in the same receptacle.

Step 2: Containerization

  • Action: Use high-density polyethylene (HDPE) or amber glass containers. Do NOT use metal cans.

  • Causality: Metal containers can leach ions that complex with the amidoxime group. Amber glass prevents potential UV-catalyzed degradation.

Step 3: Liquid Waste Management (Aqueous Streams)

  • Action: For aqueous streams containing this compound, adjust the pH to a neutral range (pH 6.0–8.0) using dilute NaOH or HCl before containerization.

  • Causality: Amidoximes are highly susceptible to hydrolysis under strongly acidic conditions, which can generate hydroxylamine derivatives—compounds that introduce severe explosion hazards upon concentration.

  • Validation Check: Dip a universal pH indicator strip into the homogenized waste stream. The pH must read strictly between 6.0 and 8.0 before capping the container.

Step 4: Labeling and Storage

  • Action: Label the container as "Hazardous Organic Waste - Toxic/Irritant" with GHS07 pictograms. Store in a cool, dry, well-ventilated secondary containment tray.

Spill Cleanup & Surface Decontamination Protocol

In the event of a localized benchtop spill, immediate containment is required to prevent aerosolization and dermal exposure.

Step 1: Immediate Isolation and PPE Donning

  • Action: Evacuate the immediate spill zone. Don a NIOSH-approved P100 respirator, double nitrile gloves, and chemical splash goggles.

  • Causality: Mitigates the STOT SE 3 (inhalation) and Acute Tox 4 (dermal) risks associated with disturbed powders.

Step 2: Solid Spill Containment (Dry Cleanup)

  • Action: Do not dry sweep. Lightly mist the powder with a compatible, non-reactive solvent (e.g., isopropanol or water) to suppress dust, then collect the slurry using a non-sparking polypropylene scoop.

  • Causality: Dry sweeping aerosolizes the fine powder, drastically increasing the inhalation exposure risk.

Step 3: Surface Decontamination

  • Action: Wash the affected surface with a mild alkaline detergent solution (pH 8–9), followed by a pure deionized water rinse.

  • Causality: Amidoximes are generally more stable in mild alkaline conditions than in acidic ones, preventing the formation of reactive, volatile degradation byproducts during the cleanup phase.

  • Validation Check: After the final water rinse, wipe the surface with a clean, dry white absorbent pad. The pad must show no visual residue or discoloration, confirming the physical removal of the chemical.

Step 4: Waste Consolidation

  • Action: Place all contaminated wipes, scoops, and PPE into a designated solid hazardous waste bag for high-temperature incineration.

Disposal Routing Workflow

To ensure flawless logistical execution, utilize the following decision tree for routing waste streams containing N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide.

WasteDisposal Start N-[1-(N'-hydroxycarbamimidoyl)- 1-methylethyl]acetamide Waste Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solutions/Suspensions) Start->Liquid Spill Spill Debris (Contaminated PPE/Wipes) Start->Spill Incineration High-Temperature Incineration (RCRA Compliant) Solid->Incineration Aqueous Aqueous Stream (pH 6-8) Liquid->Aqueous Organic Organic Solvents (Non-Halogenated) Liquid->Organic Spill->Incineration MetalCheck Transition Metal Contamination? Aqueous->MetalCheck Organic->Incineration MetalCheck->Incineration No Separate from Heavy Metals\n(Avoid Cu/Ni/Fe Complexes) Separate from Heavy Metals (Avoid Cu/Ni/Fe Complexes) MetalCheck->Separate from Heavy Metals\n(Avoid Cu/Ni/Fe Complexes) Yes Separate from Heavy Metals\n(Avoid Cu/Ni/Fe Complexes)->Incineration

Figure 1: Decision tree for segregation and RCRA-compliant disposal of amidoxime waste.

References

  • NextSDS. "N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide - Chemical Substance Information." NextSDS Substance Database.[Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Listings and Disposal Guidelines." RCRA Regulations. [Link]

  • Royal Society of Chemistry (RSC). "Reactivity of a di(amidoxime) ligand in the presence of Cu(II)/Ni(II)." Dalton Transactions, 2022.[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide
© Copyright 2026 BenchChem. All Rights Reserved.